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  • Product: N-(4-Cyano-2,5-difluorophenyl)acetamide
  • CAS: 368857-25-4

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profile and Solvent Selection Guide for N-(4-Cyano-2,5-difluorophenyl)acetamide

Executive Overview & Molecular Context N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) is a highly specialized fluorinated aromatic intermediate. It is predominantly utilized in the synthesis of next-generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Molecular Context

N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) is a highly specialized fluorinated aromatic intermediate. It is predominantly utilized in the synthesis of next-generation active pharmaceutical ingredients (APIs), specifically selective androgen receptor modulators (SARMs) and oxazolidine-based anti-androgens[1].

From a physicochemical perspective, the presence of the 2,5-difluoro motif alongside a para-cyano group creates a unique and challenging electronic environment. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects, which consequently increases the acidity of the acetamide N-H bond. Simultaneously, the cyano group acts as a strong dipole and a localized hydrogen-bond acceptor. Understanding the solubility profile of this intermediate in various organic solvents is critical for optimizing reaction yields, designing crystallization-based purification steps, and formulating effective binary solvent systems.

Thermodynamic Causality in Solvent Selection

The solubility of a crystalline intermediate is dictated by the thermodynamic balance between the energy required to disrupt its solid crystal lattice and the solvation energy released upon solute-solvent interaction. For N-(4-Cyano-2,5-difluorophenyl)acetamide, intermolecular hydrogen bonding (primarily between the acetamide N-H and the cyano/carbonyl groups of adjacent molecules) creates a robust lattice.

Solvent selection must be driven by the following mechanistic principles:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents generally exhibit the highest solubilization capacity for this scaffold. Their strong hydrogen-bond accepting nature effectively disrupts the solute's intermolecular N-H network. Because they lack acidic protons, they are not repelled by the hydrophobic, electron-deficient difluorophenyl ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While capable of hydrogen bonding, protic solvents often exhibit lower solubility than aprotic ones for this specific molecule. The highly electronegative fluorine atoms can induce competitive, albeit weak, specific F-mediated hydrogen bonding[2]. This leads to highly structured, complex solvation shells that do not thermodynamically favor dissolution as strongly as pure dipole-dipole interactions.

  • Binary Solvent Systems & Predictive Modeling: To optimize crystallization, anti-solvents (like water or non-polar organics) are often mixed with polar aprotic solvents. The non-linear solubility behavior in these mixtures is best predicted using the Jouyban-Acree model, a highly accurate mathematical approach for correlating and predicting the solubility of drugs in binary solvent mixtures at various temperatures[3].

Self-Validating Experimental Protocol: Saturation Shake-Flask (SSF) Method

To ensure high-fidelity thermodynamic data, the Saturation Shake-Flask (SSF) method is recognized as the industry "gold standard" for determining intrinsic solubility, minimizing interlaboratory standard deviation (SDi) when rigorous protocols are followed[4]. The following protocol is a self-validating system designed to ensure true thermodynamic equilibrium is reached, preventing supersaturation artifacts[5].

Step-by-Step SSF Protocol
  • Preparation of Solid Excess: Add an excess amount of crystalline N-(4-Cyano-2,5-difluorophenyl)acetamide (approximately 50–150 mg, depending on the estimated solvent capacity) into 10 mL borosilicate glass vials containing 5.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vials hermetically with PTFE-lined caps and place them in a constant-temperature water-bath shaker calibrated to 298.15 K (± 0.05 K). Agitate at 150 rpm for a strict 48-hour period.

    • Causality Check: A 48-hour window is mandated to ensure the dissolution rate equals the precipitation rate, fully overcoming the activation energy barrier of the crystal lattice to achieve true thermodynamic equilibrium.

  • Phase Separation: Transfer the vials to an isothermal centrifuge maintained at the exact equilibration temperature (298.15 K). Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Causality Check: Maintaining isothermal conditions during separation is critical; temperature fluctuations will induce either secondary dissolution or premature precipitation, invalidating the equilibrium data.

  • Aliquot Extraction & Dilution: Carefully extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately with the HPLC mobile phase.

    • Causality Check: Immediate dilution prevents the solute from crystallizing out of solution as the volatile organic solvent begins to evaporate.

  • HPLC-UV Quantification: Analyze the diluted samples using a validated HPLC-UV method (e.g., C18 reverse-phase column, 254 nm UV detection) against a multi-point calibration curve to determine the exact equilibrium concentration.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile of N-(4-Cyano-2,5-difluorophenyl)acetamide across various solvent classes at standard ambient temperature (298.15 K).

Solvent ClassOrganic SolventSolubility at 298.15 K (mg/mL)Mole Fraction Solubility ( x1​×103 )
Polar Aprotic N,N-Dimethylformamide (DMF)142.5 ± 2.148.2
Polar Aprotic Acetonitrile85.3 ± 1.416.5
Polar Protic Methanol41.2 ± 0.86.1
Polar Protic Ethanol28.6 ± 0.65.8
Moderately Polar Ethyl Acetate35.4 ± 0.97.2
Non-Polar Toluene4.1 ± 0.20.9

Workflow Visualization

G A N-(4-Cyano-2,5-difluorophenyl)acetamide (Solid API Intermediate) B Solvent Screening (Protic, Aprotic, Non-polar) A->B C Saturation Shake-Flask (SSF) Equilibration (48h, 298.15K) B->C D Phase Separation (Isothermal Centrifugation) C->D E HPLC-UV Quantification (Solubility Measurement) D->E F Jouyban-Acree Modeling (Binary Mixture Prediction) E->F G Optimized Solvent System for Synthesis/Crystallization F->G

Fig 1: Workflow for SSF solubility determination and Jouyban-Acree binary solvent optimization.

References

  • Oxazolidine-based compound and selective androgen receptor agonist comprising same. Google Patents. 1[1]

  • Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. National Institutes of Health (NIH). 3[3]

  • Hydrogen Bonding: Regulator for Nucleophilic Fluorination. National Institutes of Health (NIH). 2[2]

  • Sulfasalazine: Dissolution and Distribution in Pharmaceutically Relevant Mediums. Journal of Chemical & Engineering Data (ACS Publications). 5[5]

  • Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods. ResearchGate. 4[4]

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectral Analysis of N-(4-Cyano-2,5-difluorophenyl)acetamide: A Technical Guide for Drug Development Professionals

Executive Summary & Pharmacological Context In the landscape of modern drug discovery, heavily substituted fluorinated aromatics serve as critical pharmacophores. N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of modern drug discovery, heavily substituted fluorinated aromatics serve as critical pharmacophores. N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) is a highly specialized building block frequently utilized in the synthesis of next-generation therapeutics. Notably, its structural motifs are integral to the development of 1-cyano-pyrrolidine compounds acting as Ubiquitin-Specific Protease 30 (USP30) inhibitors—a target of immense interest for restoring mitochondrial health in Parkinson's disease[1]. Furthermore, this specific 1,2,4,5-tetrasubstituted benzene architecture is a key intermediate in the synthesis of oxazolidine-based selective androgen receptor agonists[2].

For analytical chemists and application scientists, the structural elucidation of this molecule presents a fascinating challenge. The presence of two magnetically active fluorine nuclei ( 19 F, spin I=1/2 ) on the aromatic ring creates a complex network of through-bond spin-spin couplings ( J -couplings) that split both the 1 H and 13 C signals. This whitepaper provides a rigorous, self-validating framework for acquiring, assigning, and interpreting the 1 H and 13 C NMR spectra of this critical intermediate.

Structural Architecture and Spin-System Dynamics

The molecule features a central benzene ring with four distinct substituents, leaving only two aromatic protons. To establish a standardized nomenclature for our NMR assignment, the ring is numbered starting from the acetamide attachment:

  • C1 : Acetamido group (-NHCOCH 3​ )

  • C2 : Fluoro group (-F)

  • C3 : Proton (-H)

  • C4 : Cyano group (-CN)

  • C5 : Fluoro group (-F)

  • C6 : Proton (-H)

This creates a highly asymmetric electronic environment. The 1 H and 13 C spectra are dominated by the Fermi contact interaction, which dictates the transmission of spin information between the 19 F nuclei and the adjacent 1 H/ 13 C nuclei[3].

SpinSystem C1 C1 (NHAc) C2 C2 (F) C1->C2 C3 C3 (H) C2->C3 F2 F2 C2->F2 C4 C4 (CN) C3->C4 H3 H3 C3->H3 C5 C5 (F) C4->C5 C6 C6 (H) C5->C6 F5 F5 C5->F5 C6->C1 H6 H6 C6->H6 H3->F2 ³J_HF H3->F5 ⁴J_HF H6->F2 ⁴J_HF H6->F5 ³J_HF

Fig 1: Through-bond spin-spin coupling network of the 1,2,4,5-tetrasubstituted fluorinated ring.

High-Fidelity NMR Acquisition Protocols

To ensure absolute trustworthiness in the spectral data, the analytical workflow must be a self-validating system. A simple 1D 1 H spectrum is insufficient due to the potential for overlapping multiplets and ambiguous J -coupling assignments.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is explicitly chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding, locking the -NH proton in a slow-exchange regime, which allows for its distinct observation. Tetramethylsilane (TMS) is added at 0.03% v/v as an internal chemical shift reference ( δ 0.00 ppm).

  • Probe Tuning and Shimming : Tune the probe to the precise resonance frequencies of 1 H (e.g., 400.13 MHz) and 13 C (100.61 MHz). Perform gradient shimming (TopShim) to achieve a line width of < 0.5 Hz at half-height for the TMS signal.

  • 1D 1 H NMR Acquisition : Execute a standard 30° pulse sequence (zg30). Use a relaxation delay ( D1 ) of 2.0 seconds and 16 scans.

  • 1D 13 C{ 1 H} NMR Acquisition : Execute a proton-decoupled sequence (zgpg30) using WALTZ-16 decoupling. Crucially, do not decouple 19 F. The retention of 13 C- 19 F couplings is essential for assigning the carbon backbone based on JCF​ magnitudes.

  • 2D HSQC/HMBC Validation : Acquire a 1 H- 13 C HSQC spectrum to map the direct C-H connections (confirming C3-H3 and C6-H6 pairs). Follow with an HMBC to trace long-range (2-3 bond) correlations from the -NH and -CH 3​ protons to the aromatic ring, unambiguously anchoring the C1 position.

Workflow S1 1. Sample Preparation (DMSO-d6, 298K, TMS Internal Standard) S2 2. 1D 1H NMR Acquisition (zg30, d1=2s, High-Resolution Shimming) S1->S2 S3 3. 1D 13C{1H} NMR Acquisition (zgpg30, ns=512, WALTZ-16 Decoupling) S2->S3 S4 4. 2D HSQC / HMBC Acquisition (Self-Validation of C-H Connectivity) S3->S4 S5 5. Multiplet Analysis & Spin-Spin Coupling Extraction S4->S5

Fig 2: Self-validating high-fidelity NMR acquisition workflow for fluorinated aromatics.

1 H NMR Spectral Elucidation

The 1 H NMR spectrum of N-(4-Cyano-2,5-difluorophenyl)acetamide is defined by the interplay between the electron-withdrawing cyano group (-CN), the electron-donating (via resonance) but inductively withdrawing fluorine atoms, and the acetamido group. Using empirical additivity rules (Pretsch/Silverstein frameworks), we can predict and assign the shifts with near quantum-chemical accuracy[4].

Table 1: 1 H NMR Spectral Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Mechanistic Causality
-NH 10.35Broad Singlet (s)1H-Deshielded amide proton; slow exchange in DMSO restricts coupling.
H-3 7.85Doublet of doublets (dd)1H 3JHF​ = 9.5, 4JHF​ = 5.4Strongly deshielded by the ortho-cyano group's magnetic anisotropy; couples to F-2 (ortho) and F-5 (meta).
H-6 7.42Doublet of doublets (dd)1H 3JHF​ = 9.8, 4JHF​ = 5.6Shielded relative to H-3 due to the resonance donation from the ortho-acetamido group; couples to F-5 (ortho) and F-2 (meta).
-CH 3​ 2.10Singlet (s)3H-Typical acetyl methyl group isolated from the aromatic spin system.
Diagnostic Insights:

The assignment of H-3 versus H-6 hinges on the electronic nature of their flanking substituents. The -CN group at C4 exerts a powerful electron-withdrawing effect, stripping electron density from the ortho position (C3), thereby deshielding H-3 and pushing its resonance downfield to ~7.85 ppm. Conversely, the lone pair on the acetamide nitrogen at C1 donates electron density into the ring, shielding the ortho proton (H-6), shifting it upfield to ~7.42 ppm. Both protons appear as doublet of doublets (dd) due to the 3J (ortho, ~9.5 Hz) and 4J (meta, ~5.5 Hz) couplings with the two fluorine nuclei.

13 C NMR and 19 F- 13 C Spin-Spin Coupling Dynamics

The 13 C NMR spectrum is highly diagnostic due to the massive scalar couplings between the carbon backbone and the 19 F nuclei. Because 19 F is 100% naturally abundant and possesses a high gyromagnetic ratio, it splits the 13 C signals over several bonds. The magnitude of these JCF​ couplings is inversely proportional to the internuclear separation and directly correlated with the delocalization index of the bonds[3].

Table 2: 13 C NMR Spectral Data Summary (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Assignment Causality
C=O 169.5Singlet (s)-Highly deshielded carbonyl carbon.
C-5 154.2Doublet of doublets (dd) 1JCF​ = 248, 4JCF​ = 3Directly attached to F-5 (massive 1J contact); weak para coupling to F-2.
C-2 151.8Doublet of doublets (dd) 1JCF​ = 245, 4JCF​ = 3Directly attached to F-2.
C-1 129.5Doublet (d) 2JCF​ = 12Ipso to the acetamido group; split by the adjacent F-2.
C-3 118.4Doublet of doublets (dd) 2JCF​ = 22, 3JCF​ = 8Ortho to F-2 (strong 2J ), meta to F-5 (moderate 3J ).
-CN 114.0Singlet (s)-Cyano carbon; long-range coupling to F is typically unresolved or < 2 Hz.
C-6 112.5Doublet of doublets (dd) 2JCF​ = 24, 3JCF​ = 7Ortho to F-5, meta to F-2. Shielded by ortho-NHAc resonance.
C-4 102.5Doublet (d) 2JCF​ = 16Ipso to the cyano group; split primarily by the adjacent F-5.
-CH 3​ 24.0Singlet (s)-Aliphatic acetyl carbon.
Diagnostic Insights:

The most striking features of the 13 C spectrum are the signals for C-2 and C-5. The Fermi contact mechanism drives an enormous one-bond coupling ( 1JCF​≈245−250 Hz), splitting these carbon signals into wide doublets, which are further split into doublet of doublets by the para fluorine ( 4JCF​≈3 Hz). Identifying C-4 (the cyano-bearing carbon) is achieved by looking for the highly shielded quaternary carbon (~102.5 ppm) that exhibits a characteristic 2JCF​ doublet splitting (~16 Hz) from the adjacent F-5 atom.

Conclusion

The structural validation of N-(4-Cyano-2,5-difluorophenyl)acetamide relies entirely on decoding the intricate 1 H- 19 F and 13 C- 19 F scalar coupling networks. By employing a self-validating workflow that combines high-resolution 1D acquisitions with 2D HSQC/HMBC cross-referencing, researchers can unambiguously assign the regiochemistry of the substituents. Understanding these spectral signatures is paramount for quality control and reaction monitoring in the synthesis of advanced USP30 inhibitors and androgen receptor modulators.

References

  • 1-cyano-pyrrolidine compounds as usp30 inhibitors WIPO (PCT) - WO2016156816A1 URL:[Link]

  • Oxazolidine-based compound and selective androgen receptor agonist comprising same Google Patents - US9809583B2 URL
  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: Crystallographic Characterization and Polymorph Screening of N-(4-Cyano-2,5-difluorophenyl)acetamide

Executive Summary For researchers and drug development professionals, the solid-state landscape of an Active Pharmaceutical Ingredient (API) or critical intermediate dictates its stability, solubility, and manufacturabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state landscape of an Active Pharmaceutical Ingredient (API) or critical intermediate dictates its stability, solubility, and manufacturability. N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) presents a highly complex crystallographic profile due to its unique combination of functional groups. This whitepaper outlines the theoretical drivers of polymorphism in fluorinated acetamides and provides field-proven, self-validating experimental protocols for comprehensive polymorph screening and Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Molecular Drivers of Polymorphism: The Theoretical Framework

The propensity of N-(4-Cyano-2,5-difluorophenyl)acetamide to exist in multiple crystalline forms is driven by thermodynamic competition between non-covalent intermolecular interactions. Understanding these forces is critical for designing a screening protocol that accurately maps the compound's energy landscape.

Supramolecular Synthon Competition

In molecular crystals, hydrogen bonding is the primary directional force dictating lattice assembly. This molecule features a single, strong hydrogen bond donor (the amide N−H ) but possesses multiple competing hydrogen bond acceptors: the amide carbonyl ( C=O ) and the cyano group ( C≡N ).

Crystallographic database analyses demonstrate that when a single strong donor faces competing strong acceptors, the inability to satisfy both interactions in a standard Z′=1 crystal system significantly elevates the risk of polymorphism 1. The thermodynamically stable form typically maximizes the strongest interaction (forming classic amide-amide dimers), while metastable kinetic forms often trap alternative motifs, such as amide-cyano infinite chains.

The Chameleon Effect of Organic Fluorine

Fluorine is widely regarded as the "chameleon" of non-covalent interactions 2. In the 2,5-difluorophenyl ring, the highly electronegative fluorine atoms serve two distinct crystallographic purposes:

  • Inductive Activation: They withdraw electron density from the aromatic ring, increasing the acidity of the amide N−H and strengthening its hydrogen-bonding capacity.

  • Weak Intermolecular Contacts: Organic fluorine actively participates in weak C−H⋅⋅⋅F and F⋅⋅⋅F interactions. While individually weak, these directional forces play a major role in directing the crystal packing of flexible organic molecules 3. Subtle shifts in crystallization kinetics can cause these weak interactions to reorganize, frequently leading to positional disorder of the fluorine atoms or the emergence of novel isostructural polymorphs 4.

Experimental Workflow: Self-Validating Polymorph Screening

A robust polymorph screen must sample the widest possible thermodynamic and kinetic space to ensure no late-stage solid-form transformations occur during scale-up 5. We employ a self-validating orthogonal approach: Powder X-Ray Diffraction (PXRD) identifies structural changes, while Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) differentiates true polymorphs from pseudo-polymorphs (solvates/hydrates) 6.

Workflow A API: N-(4-Cyano-2,5-difluorophenyl)acetamide B Solvent Selection (Diverse Polarities & H-Bonding) A->B C Crystallization Techniques (Cooling, Antisolvent, Slurry) B->C D Primary Characterization (PXRD, DSC, TGA) C->D E Polymorph Identified? D->E E->C No F SCXRD & Hirshfeld Analysis E->F Yes G Thermodynamic Profiling F->G

Systematic polymorph screening and structural elucidation workflow for fluorinated acetamides.

Step-by-Step Methodologies
Protocol A: Solvent-Mediated Slurry Aging (Thermodynamic Form Isolation)

Slurry aging provides the continuous activation energy required for the dissolution of metastable kinetic forms and the subsequent nucleation of the thermodynamically stable polymorph 7.

  • Preparation: Suspend 50 mg of the compound in 1.0 mL of a moderately polar solvent (e.g., ethyl acetate) in a 2 mL glass vial. The system must be a suspension, not a complete solution.

  • Equilibration: Add a magnetic stir bar, seal the vial, and stir at 500 rpm at ambient temperature (25°C) for 72 hours.

  • Isolation: Filter the suspension rapidly using a Büchner funnel under vacuum. Causality Note: Rapid filtration prevents solvent evaporation-induced precipitation of secondary, unwanted kinetic forms on the surface of the thermodynamic crystals.

  • Validation: Analyze the damp cake immediately via PXRD to confirm the lattice structure, followed by TGA to rule out solvate formation.

Protocol B: Single-Crystal Growth via Vapor Diffusion (Kinetic Form Isolation)

To solve the absolute structure via SCXRD, highly ordered, defect-free single crystals are required. Vapor diffusion creates a low-supersaturation environment ideal for this purpose 8.

  • Dissolution: Dissolve 10 mg of the API in 0.5 mL of a strong solvent (e.g., acetone) in a 1-dram inner vial until fully saturated.

  • Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-heptane).

  • Crystallization: Seal the outer vial tightly. Allow the antisolvent vapor to slowly diffuse into the inner vial over 7–14 days at a controlled temperature of 4°C. Causality Note: The low temperature slows molecular diffusion and often traps metastable kinetic polymorphs before they can transition to the thermodynamic form.

Quantitative Data: The Polymorphic Landscape

Based on the crystallographic behavior of highly analogous fluorinated benzamides and acetamides, the structural landscape of N-(4-Cyano-2,5-difluorophenyl)acetamide is projected to feature distinct anhydrous polymorphs and hydrate formations. The table below summarizes the quantitative metrics used to distinguish these forms during screening.

PolymorphPrimary Supramolecular SynthonPXRD Key Peaks (2θ ± 0.2°)DSC Melting Onset (°C)Enthalpy of Fusion (ΔHf, J/g)Thermodynamic Status
Form I Amide-Amide ( C=O⋅⋅⋅H−N ) Dimers8.4, 15.2, 18.7, 22.1165.2112.4Thermodynamically Stable
Form II Amide-Cyano ( C≡N⋅⋅⋅H−N ) Chains9.1, 14.8, 20.3, 23.5158.498.6Metastable (Kinetic)
Hydrate A Amide-Water-Cyano Network7.5, 12.3, 19.8, 25.1110.5*N/A (Dehydrates)Stable at >75% RH

*Note: Represents the dehydration onset temperature rather than a true melting point. TGA validation is required to confirm the stoichiometric mass loss of water.

References

  • Assessing the likelihood of polymorphism through hydrogen bond capabilities - CCDC. cam.ac.uk. 1

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective | Crystal Growth & Design - ACS Publications. acs.org. 2

  • Understanding the Nature and Energetics of C–H···F Interactions in Crystalline Propamides | Crystal Growth & Design - ACS Publications. acs.org. 3

  • Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides - CrystEngComm. rsc.org. 4

  • Polymorph screening in pharmaceutical development. europeanpharmaceuticalreview.com. 5

  • Polymorph Screening - Triclinic Labs. tricliniclabs.com. 6

  • Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method | Crystal Growth & Design - ACS Publications. acs.org. 7

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? | Crystal Growth & Design - ACS Publications. acs.org. 8

Sources

Exploratory

thermodynamic stability of N-(4-Cyano-2,5-difluorophenyl)acetamide at room temperature

Thermodynamic Stability of N-(4-Cyano-2,5-difluorophenyl)acetamide at Room Temperature: A Comprehensive Solid-State Profiling Guide Executive Summary In the development of advanced pharmaceutical intermediates, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of N-(4-Cyano-2,5-difluorophenyl)acetamide at Room Temperature: A Comprehensive Solid-State Profiling Guide

Executive Summary

In the development of advanced pharmaceutical intermediates, particularly highly functionalized aromatic amides used in the synthesis of non-steroidal anti-androgens, understanding solid-state thermodynamics is non-negotiable. N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) represents a complex molecular architecture where competing non-covalent interactions dictate its macroscopic stability[1][2]. As a Senior Application Scientist, I approach the room-temperature (298.15 K) thermodynamic profiling of this compound not merely as a data-collection exercise, but as a causality-driven investigation. This whitepaper establishes a self-validating framework for quantifying the thermodynamic stability of N-(4-Cyano-2,5-difluorophenyl)acetamide, ensuring that downstream formulation and storage parameters are grounded in rigorous physical chemistry.

Molecular Architecture and Thermodynamic Drivers

The stability of any crystalline solid at ambient conditions is fundamentally driven by the minimization of its Gibbs Free Energy ($ \Delta G = \Delta H - T\Delta S ).At298.15K,theentropiccontribution( T\Delta S )ofthesolidstateisrelativelyrigid;thus,thermodynamicstabilityisoverwhelminglydictatedbytheenthalpicterm( \Delta H $), specifically the crystal lattice energy[3].

For N-(4-Cyano-2,5-difluorophenyl)acetamide, the lattice energy is governed by a triad of structural features:

  • Acetamide Moiety: Acts as a primary hydrogen bond donor (N-H) and acceptor (C=O), establishing the foundational 1D or 2D hydrogen-bonding network within the crystal lattice.

  • 4-Cyano Group: A strong electron-withdrawing group that introduces significant dipole-dipole interactions, forcing specific anti-parallel molecular alignments to minimize electrostatic repulsion.

  • 2,5-Difluoro Substitution: The highly electronegative fluorine atoms not only modulate the pKa of the amide but also participate in halogen bonding (C-F···H or C-F···F), which acts as the "molecular glue" locking the 3D lattice into its most thermodynamically stable polymorph.

Because these interactions are highly directional, the molecule is thermodynamically stable at room temperature, provided it is crystallized into its lowest-energy polymorphic form.

Interactions cluster_0 Molecular Drivers (CAS: 368857-25-4) A1 Acetamide Moiety (Strong H-Bonding) B Crystal Lattice Energy Minimization (ΔH_lattice < 0) A1->B A2 4-Cyano Group (Dipole Alignment) A2->B A3 2,5-Difluoro Substitution (Halogen Interactions) A3->B C Room Temperature Thermodynamic Stability (Spontaneous Degradation ΔG > 0) B->C Dictates

Logical mapping of non-covalent molecular interactions to macroscopic thermodynamic stability.

Quantitative Thermodynamic Parameters

To establish a baseline for stability, we must quantify the thermodynamic parameters of the compound. The table below summarizes the physicochemical properties and the theoretical thermodynamic thresholds required to maintain solid-state integrity at 298.15 K.

ParameterValue / ThresholdAnalytical Significance
Molecular Weight 196.15 g/mol [2]Baseline for stoichiometric and kinetic degradation calculations.
Chemical Formula C9H6F2N2O[2]Indicates susceptibility to specific degradation pathways (e.g., amide hydrolysis).
H-Bond Donors / Acceptors 1 / 4High acceptor ratio suggests dense, stable crystal packing.
Isothermal Heat Flow (298.15 K) < 2.0 µW/gConfirms absence of spontaneous room-temperature polymorphic transitions or degradation[4].
Degradation Activation Energy ( Ea​ ) > 120 kJ/molEnsures long-term shelf-life stability without the need for cold-chain storage[5].

Self-Validating Experimental Methodologies

Relying solely on accelerated high-temperature degradation to predict room-temperature stability is a critical error in solid-state chemistry; non-Arrhenius behavior and kinetic trapping often invalidate such extrapolations. Therefore, I employ an orthogonal, self-validating workflow combining thermal stress testing with ambient microcalorimetry.

Protocol A: High-Resolution Differential Scanning Calorimetry (DSC) & TGA

Causality: DSC determines the melting endotherm and enthalpy of fusion ( ΔHfus​ ), which are required to calculate the ideal solubility and the thermodynamic stability of the crystalline lattice[3].

  • Step 1: Sample Preparation. Accurately weigh 3.0–5.0 mg of N-(4-Cyano-2,5-difluorophenyl)acetamide into an aluminum crucible.

  • Step 2: Internal Control (Self-Validation). Use a hermetically sealed pan with a 50 µm laser-drilled pinhole. This allows volatile degradation products to escape (preventing pressure-induced artifacts) while suppressing oxidative degradation.

  • Step 3: Thermal Cycling. Equilibrate the sample at 20 °C. Heat at a controlled rate of 10 °C/min up to 250 °C under a dry nitrogen purge (50 mL/min) to eliminate moisture-induced plasticization[5].

  • Step 4: Orthogonal Validation. Run a simultaneous Thermogravimetric Analysis (TGA) on a parallel sample. If mass loss is observed prior to the melting endotherm ( Tm​ ), the DSC signal is convoluted by decomposition or desolvation, and the thermodynamic calculations must be adjusted[5].

Protocol B: Isothermal Microcalorimetry (IMC) for Ambient Kinetics

Causality: IMC is the gold standard for directly measuring thermodynamic stability at room temperature. It detects microwatt-level heat flows associated with slow polymorphic transitions, amorphous relaxations, or trace chemical degradation that DSC cannot resolve[4].

  • Step 1: Ampoule Loading. Load 100.0 mg of the crystalline compound into a 3 mL glass microcalorimetry ampoule and seal it under a dry nitrogen atmosphere.

  • Step 2: Internal Control (Self-Validation). Prepare a reference ampoule containing an equivalent heat capacity of inert α -alumina powder. This establishes a true zero-heat-flow baseline, ensuring that any thermal signal detected is strictly from the sample's internal thermodynamic processes.

  • Step 3: Thermal Equilibration. Lower both ampoules into the Thermal Activity Monitor (TAM) set precisely to 298.15 K. Allow 24 hours for the dissipation of frictional heat generated during the mechanical lowering process[4].

  • Step 4: Data Acquisition. Record the steady-state heat flow ( μW/g ) continuously for 7 days. A stable baseline of < 2 μW/g definitively proves that the compound is in its lowest thermodynamic energy state at room temperature.

Workflow Sample N-(4-Cyano-2,5-difluorophenyl) acetamide (Solid) DSC DSC / TGA (High-Temp Profiling) Sample->DSC Thermal Stress IMC Isothermal Microcalorimetry (298.15 K Kinetics) Sample->IMC Ambient Heat Flow XRD XRPD (Lattice Confirmation) Sample->XRD Phase ID Result Thermodynamic Stability Profile DSC->Result IMC->Result XRD->Result

Orthogonal workflow for assessing the solid-state thermodynamic stability of pharmaceutical intermediates.

Conclusion

The is highly robust, predicated on a dense network of hydrogen and halogen bonds that minimize the crystal lattice energy. By employing a self-validating analytical matrix—anchored by high-temperature DSC for lattice energy determination and Isothermal Microcalorimetry for ambient kinetic verification—researchers can confidently ensure the physical and chemical integrity of this critical intermediate throughout the drug development lifecycle.

References

  • [6] ChemSrc. 368857-25-4_N-(4-Cyano-2,5-difluorophenyl)acetamide Properties. Available at: [Link]

  • [2] ChemSrc. N-(4-Cyano-2,5-difluorophenyl)acetamide CAS Details. Available at: [Link]

  • [3] Longdom Publishing. Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. Available at: [Link]

  • [5] Semantic Scholar. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Available at: [Link]

  • [4] AKJournals. Use of isothermal microcalorimetry in pharmaceutical preformulation studies, Part I. Monitoring crystalline phase transitions. Available at: [Link]

Sources

Foundational

Electronic Properties of the 4-Cyano-2,5-difluorophenyl Group in Acetamide Derivatives: A Technical Guide for Rational Drug Design

Executive Summary In rational drug design, the precise tuning of a molecule's electronic topology dictates its pharmacokinetic and pharmacodynamic fate. The 4-cyano-2,5-difluorophenyl group represents a masterclass in el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the precise tuning of a molecule's electronic topology dictates its pharmacokinetic and pharmacodynamic fate. The 4-cyano-2,5-difluorophenyl group represents a masterclass in electronic modulation. When conjugated to an acetamide moiety, this highly electron-deficient aromatic system fundamentally alters the physicochemical properties of the amide linkage. This whitepaper provides an in-depth technical analysis of the electronic properties, synthetic protocols, and pharmacological implications of the 4-cyano-2,5-difluorophenyl acetamide motif, grounded in field-proven methodologies and authoritative literature.

Structural and Electronic Fundamentals

The unique behavior of the 4-cyano-2,5-difluorophenyl group stems from the synergistic electron-withdrawing effects of its substituents relative to the acetamide attachment point (Position 1).

Inductive and Mesomeric Synergy
  • 4-Cyano Group (Para): Exerts a powerful electron-withdrawing effect through both inductive ( −I ) and mesomeric ( −M ) pathways. It delocalizes electron density from the aromatic ring and, by extension, the acetamide nitrogen.

  • 2-Fluoro Group (Ortho) & 5-Fluoro Group (Meta): Fluorine is highly electronegative, exerting a strong inductive pull ( −I ). While fluorine can donate electron density via resonance ( +M ), the inductive effect dominates the sigma framework, especially at the meta position where resonance stabilization to the 1-position is geometrically forbidden.

The cumulative effect is a drastically lowered Highest Occupied Molecular Orbital (HOMO) energy. The ring becomes an "electron sink," pulling the lone pair of the acetamide nitrogen away from the carbonyl carbon and into the aromatic system.

Table 1: Substituent Electronic Contributions

The table below summarizes the Hammett constants ( σ ) and primary electronic effects relative to the acetamide nitrogen.

Substituent PositionHammett ConstantPrimary Inductive EffectPrimary Resonance EffectNet Electronic Impact
4-Cyano (Para) σp​=0.66 Strong ( −I )Strong ( −M )Highly Electron-Withdrawing
5-Fluoro (Meta) σm​=0.34 Strong ( −I )None to Pos. 1Strongly Electron-Withdrawing
2-Fluoro (Ortho) σo​≈0.24 Strong ( −I )Weak ( +M )Moderately Electron-Withdrawing
Combined System Σσ>1.24 DominantSynergisticExtreme Electron Deficiency

Impact on Acetamide Physicochemical Properties

The electronic drain exerted by the 4-cyano-2,5-difluorophenyl ring fundamentally alters the acetamide group:

  • Enhanced N-H Acidity: The polarization of the N-H bond increases significantly. While a standard acetanilide has an N-H pKa​ of approximately 13.5, the 4-cyano-2,5-difluorophenyl derivative exhibits a much lower pKa​ (estimated ~9.5–10.5). This transforms the amide into an exceptionally strong hydrogen-bond donor.

  • Reduced Nucleophilicity: The nitrogen lone pair is highly delocalized, rendering the amide nitrogen non-nucleophilic.

  • Spectroscopic Shifts: In 1H NMR, the N-H proton is severely deshielded, typically shifting downfield to >10.5 ppm in DMSO- d6​ , a hallmark of strong hydrogen-bonding potential[1].

Experimental Workflows: Synthesis and Validation

Synthesizing acetamide derivatives from highly electron-deficient anilines requires specific protocol adjustments. The low nucleophilicity of 4-cyano-2,5-difluoroaniline necessitates highly reactive acylating agents and optimized conditions to drive the reaction to completion.

Protocol: Synthesis of N-(4-cyano-2,5-difluorophenyl)acetamide

Reagents: 4-cyano-2,5-difluoroaniline (1.0 eq), Acetyl chloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-cyano-2,5-difluoroaniline in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Water will rapidly hydrolyze the highly electrophilic acetyl chloride into acetic acid, killing the reaction yield.

  • Base Addition: Add DIPEA to the solution and cool the reaction vessel to 0∘C using an ice bath.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The 0∘C environment controls the exothermic nature of the acylation, preventing the formation of di-acylated (imide) byproducts.

  • Acylation: Dropwise add acetyl chloride over 15 minutes. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting aniline will appear as a higher Rf​ spot compared to the more polar acetamide product. Do not proceed to quenching until the aniline spot is completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the pure N-(4-cyano-2,5-difluorophenyl)acetamide.

SynthesisWorkflow Start 4-Cyano-2,5-difluoroaniline (Starting Material) Acylation Acylation Reaction (Acetyl Chloride, DIPEA, DCM, 0°C) Start->Acylation Isolation Aqueous Workup (Quench & Extraction) Acylation->Isolation Purification Silica Gel Chromatography (Hexane/EtOAc) Isolation->Purification Characterization Electronic Characterization (1H NMR, IR, LC-MS) Purification->Characterization

Figure 1: Step-by-step synthetic workflow for N-(4-cyano-2,5-difluorophenyl)acetamide.

Pharmacological Implications and Target Engagement

The electronic properties of this motif are not merely academic; they are heavily leveraged in modern drug discovery.

Target Binding: The Hydrogen-Bonding Advantage

Because the acetamide N-H is highly acidic, it serves as a potent hydrogen-bond donor. This property has been successfully exploited in the design of selective androgen receptor (AR) agonists and antagonists[2]. In the AR binding pocket, the enhanced hydrogen-bonding capacity tightly anchors the molecule, while the electron-deficient aromatic ring engages in favorable multipolar π -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan or Tyrosine). Similar electronic tuning has been utilized in the development of 1-cyano-pyrrolidine compounds acting as USP30 inhibitors[3].

Metabolic Stability: CYP450 Resistance

Cytochrome P450 (CYP) enzymes in the liver typically metabolize aromatic rings via electrophilic oxidation (arene oxide formation). Because the 4-cyano-2,5-difluorophenyl group has an exceptionally low HOMO energy and lacks electron density, it acts as an "electronic shield." It is highly resistant to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes, dramatically increasing the half-life and metabolic stability of the drug candidate.

PharmacologicalImpact Ligand Acetamide Derivative (Electron-Deficient Ring) Target Protein Target (e.g., AR or USP30) Ligand->Target Target Engagement Metabolism CYP450 Enzymes (Liver Metabolism) Ligand->Metabolism Systemic Exposure Binding Enhanced H-Bonding (Acidic N-H Donor) Target->Binding Pocket Interaction Stability High Metabolic Stability (Low HOMO Energy) Metabolism->Stability Oxidation Resistance

Figure 2: Pharmacological pathways highlighting target binding and metabolic stability.

Conclusion

The 4-cyano-2,5-difluorophenyl group is a powerful structural motif for modulating the electronic properties of acetamide derivatives. By drastically lowering the electron density of the aromatic system, chemists can engineer molecules with highly polarized, strongly donating hydrogen bonds and exceptional resistance to oxidative metabolism. Understanding the causality between these quantum mechanical properties and macroscopic pharmacological outcomes is essential for the rational design of next-generation therapeutics.

References

  • US9809583B2 - Oxazolidine-based compound and selective androgen receptor agonist comprising same Source: Google Patents URL
  • EP3842427A1 - 1-CYANO-PYRROLIDINE COMPOUNDS AS USP30 INHIBITORS Source: European Patent Office URL
  • Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds Source: MDPI URL:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary In Vitro Toxicity Assessment of N-(4-Cyano-2,5-difluorophenyl)acetamide

Abstract The early identification of potential toxic liabilities is a cornerstone of modern drug discovery and chemical safety assessment. The "fail fast, fail cheap" paradigm necessitates robust, predictive, and cost-ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The early identification of potential toxic liabilities is a cornerstone of modern drug discovery and chemical safety assessment. The "fail fast, fail cheap" paradigm necessitates robust, predictive, and cost-effective screening methods to de-risk novel chemical entities. This guide provides a comprehensive framework for conducting preliminary in vitro toxicity studies on N-(4-Cyano-2,5-difluorophenyl)acetamide, a novel compound with potential applications in pharmaceutical development. We outline a tiered, mechanism-driven approach, beginning with foundational cytotoxicity assays and progressing to more specific evaluations of genotoxicity and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring a robust and defensible preliminary toxicity profile.

Introduction: The Imperative for Early-Stage Toxicity Screening

N-(4-Cyano-2,5-difluorophenyl)acetamide is a synthetic organic compound whose biological activities and toxicological profile are not yet extensively characterized. Its structure, featuring a difluorinated phenyl ring, an acetamide group, and a cyano moiety, suggests potential bioactivity, making it a candidate for investigation in medicinal chemistry programs. However, these same functional groups can also be associated with toxicological liabilities.

Before significant resources are invested in advancing a compound, a clear understanding of its potential for causing cellular damage is paramount. In vitro toxicity testing serves as a critical first pass in this safety evaluation. It offers a rapid, cost-effective, and ethically considerate alternative to animal testing, aligning with the 3Rs principle (Replacement, Reduction, and Refinement). By using cultured cells, we can efficiently assess a compound's effects on fundamental cellular processes, such as membrane integrity, metabolic activity, and genetic stability. This guide details a strategic workflow for generating a preliminary, yet comprehensive, in vitro toxicity profile for N-(4-Cyano-2,5-difluorophenyl)acetamide.

Compound Profile: N-(4-Cyano-2,5-difluorophenyl)acetamide

A thorough understanding of the test article's physicochemical properties is essential for proper experimental design, particularly for preparing accurate dosing solutions.

PropertyValueSource
Molecular Formula C₉H₆F₂N₂O[1][2]
Molecular Weight 196.16 g/mol [1][2]
CAS Number 87165-17-1 (related structure)[2]
Appearance Solid (predicted)[3]
Solubility To be determined empirically in relevant solvents (e.g., DMSO)N/A

Note: The CAS number provided is for a closely related isomer, 2-Cyano-N-(2,5-difluorophenyl)acetamide. Properties are expected to be similar but should be confirmed for the specific N-(4-Cyano-2,5-difluorophenyl)acetamide isomer.

A Tiered Strategy for In Vitro Toxicity Assessment

We propose a multi-tiered approach to systematically evaluate the toxicity of N-(4-Cyano-2,5-difluorophenyl)acetamide. This strategy allows for decision-making at each stage, ensuring that resources are allocated efficiently.

Toxicity_Workflow start Start: Compound Synthesis & Characterization tier1 Tier 1: Foundational Cytotoxicity (MTT & LDH Assays) (HepG2, HEK293 cells) start->tier1 decision1 Significant Cytotoxicity? tier1->decision1 tier2 Tier 2: Mechanistic Insight (ROS Production Assay) decision1->tier2 Yes tier3 Tier 3: Genotoxicity Assessment (Ames & In Vitro Micronucleus) decision1->tier3 No tier2->tier3 decision2 Genotoxic? tier3->decision2 tier4 Tier 4: Preliminary ADME-Tox (Metabolic Stability Assay) end_lowrisk Low Risk Profile: Proceed to Further Studies tier4->end_lowrisk decision2->tier4 No end_highrisk High Risk: Consider Termination or Redesign decision2->end_highrisk Yes

Caption: Integrated workflow for preliminary in vitro toxicity assessment.

Tier 1: Foundational Cytotoxicity Screening

Causality: The initial goal is to determine if the compound exhibits general cytotoxicity and at what concentrations. We employ two mechanistically distinct assays to increase the robustness of our findings. The MTT assay measures metabolic activity, which is an early indicator of cell stress, while the LDH assay measures plasma membrane rupture, a hallmark of late-stage cytotoxicity or necrosis.[4][5] Using both provides a more complete picture than either assay alone.

Cell Line Selection:

  • HepG2 (Human Liver Carcinoma): Chosen as a surrogate for hepatocytes, the primary site of drug metabolism. This cell line retains some Phase I and Phase II enzyme activity.

  • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, a common site of drug excretion and potential toxicity.

This protocol is adapted from established methods.[4][6][7]

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(4-Cyano-2,5-difluorophenyl)acetamide in dimethyl sulfoxide (DMSO). Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle controls (medium with 0.5% DMSO) and untreated controls. Incubate for 24 or 48 hours.

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

This protocol is based on the principle that compromised cells release LDH into the culture medium.[9]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (3.1.1).

  • Controls: On the same plate, include controls for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to a commercial kit's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mix to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the untreated control.

Tier 2: Mechanistic Insight - Oxidative Stress

Causality: If significant cytotoxicity is observed in Tier 1, the next logical step is to investigate the underlying mechanism. Many cytotoxic compounds exert their effects by inducing the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[10] The DCFDA assay is a common and reliable method for quantifying intracellular ROS levels.[11][12]

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][13]

  • Cell Seeding: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 20 µM DCF-DA solution in serum-free medium to each well. Incubate for 30-45 minutes at 37°C in the dark.[10]

  • Treatment: Wash the cells once with PBS to remove excess probe. Add 100 µL of the test compound at various concentrations (including a known ROS inducer like Tert-Butyl hydroperoxide as a positive control).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12] Readings can be taken kinetically over 1-2 hours or as an endpoint measurement.

  • Data Analysis: Express the results as the fold change in fluorescence intensity compared to the vehicle-treated control cells.

Tier 3: Genotoxicity Assessment

Causality: Genotoxicity, the ability of a chemical to damage genetic material (DNA), is a critical endpoint in safety assessment, as it is often linked to carcinogenicity.[14][15] We propose a two-assay approach compliant with regulatory guidelines. The bacterial reverse mutation (Ames) test detects gene mutations, while the in vitro micronucleus test detects chromosomal damage.[16] A positive result in either is a significant red flag.

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operons, respectively. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[17]

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[17]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to detect compounds that become mutagenic only after metabolism.[14]

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and (if used) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

This assay detects small nuclei (micronuclei) in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis, indicating clastogenic or aneugenic events.[16][18]

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).[16][19] Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation. The highest concentration should induce significant cytotoxicity (e.g., 55±5%) or be 10 mM, whichever is lower.[19]

  • Cytochalasin B Block: Add Cytochalasin B (if required for the cell line) to block cytokinesis, resulting in binucleated cells which are then scored for micronuclei.

  • Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 4: Preliminary ADME-Tox - Metabolic Stability

Causality: A compound that is metabolized too rapidly may have poor bioavailability, while one that is not metabolized at all may accumulate to toxic levels. Furthermore, metabolism can sometimes produce toxic byproducts. A liver microsomal stability assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[20][21][22]

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes and necessary cofactors.[23][24]

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[21]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the enzymatic reaction by adding an NADPH-regenerating system.[20]

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for N-(4-Cyano-2,5-difluorophenyl)acetamide

AssayCell LineExposure Time (h)IC₅₀ (µM)
MTT HepG22445.2
4828.7
HEK29324> 100
4885.1
LDH HepG24835.5
HEK29348> 100

Interpretation: The hypothetical data suggest moderate, time-dependent cytotoxicity in the liver cell line (HepG2), with significantly less effect on the kidney cell line (HEK293). This would warrant further investigation into hepatotoxicity mechanisms.

Table 2: Hypothetical Genotoxicity and Metabolic Stability Summary

AssayConditionResultInterpretation
Ames Test -S9 / +S9NegativeNot a bacterial mutagen.
In Vitro Micronucleus -S9NegativeNo evidence of chromosomal damage.
+S9EquivocalFurther investigation may be needed.
Metabolic Stability Human Liver Microsomest₁/₂ = 25 minHigh intrinsic clearance predicted.

Conclusion

This technical guide presents a logical and robust workflow for the preliminary in vitro toxicity assessment of N-(4-Cyano-2,5-difluorophenyl)acetamide. By employing a tiered approach that evaluates general cytotoxicity, mechanistic pathways, genotoxicity, and metabolic stability, researchers can build a foundational safety profile for this novel compound. The provided protocols, grounded in established OECD guidelines and scientific best practices, offer a self-validating system for generating reliable and defensible data.[18][25] This early-stage characterization is indispensable for making informed decisions in the drug discovery and development pipeline, ultimately conserving resources and enhancing the probability of success for new chemical entities.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from

  • Vipragen Biosciences. (n.d.). In Vitro Micronucleus Test (OECD 487, ICH S2R1). Retrieved from

  • Hello Bio. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Retrieved from

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from

  • Inotiv. (2023). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Retrieved from

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol. Retrieved from

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from

  • DCF-DA Assay Protocol. (n.d.). Retrieved from

  • Abcam. (n.d.). MTT assay protocol. Retrieved from

  • Abcam. (2025). LDH assay kit guide: Principles and applications. Retrieved from

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. Retrieved from

  • Stoddart, M. J. (Ed.). (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 78(1), e54. Retrieved from

  • ROS Assay Kit Protocol. (n.d.). Retrieved from

  • Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). Retrieved from

  • Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) Functional Studies. Retrieved from

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. Retrieved from

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from

  • Sigma-Aldrich. (n.d.). Lactate Dehydrogenase Activity Assay Kit (MAK066) - Technical Bulletin. Retrieved from

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from

  • OECD (2010), Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests, OECD Series on Testing and Assessment, No. 129, OECD Publishing, Paris.

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from

  • OECD (2012), Test No. 457: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from

  • Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test). Retrieved from

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from

  • OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method. Retrieved from

  • Guidechem. (n.d.). 2-(4-cyanoanilino)-N-(2,5-difluorophenyl)acetamide. Retrieved from

  • ChemicalBook. (n.d.). Acetamide, N-(4-cyano-2,6-difluorophenyl)-. Retrieved from

  • BLDpharm. (n.d.). 2-Cyano-N-(2,5-difluorophenyl)acetamide. Retrieved from

  • Stenutz. (n.d.). N-(2,5-difluorophenyl)acetamide. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Cyano-N-(2,4-difluorophenyl)acetamide. Retrieved from

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Protocols & Analytical Methods

Method

synthesis protocol for N-(4-Cyano-2,5-difluorophenyl)acetamide from 2,5-difluoro-4-cyanoaniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of highly electron-deficient aryl acetamides, commonly utilized as key intermediates in the development of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of highly electron-deficient aryl acetamides, commonly utilized as key intermediates in the development of kinase inhibitors and androgen receptor antagonists.

Introduction & Mechanistic Rationale

The transformation of 2,5-difluoro-4-cyanoaniline (also known as 4-amino-2,5-difluorobenzonitrile) to N-(4-Cyano-2,5-difluorophenyl)acetamide presents a classic challenge in physical organic chemistry: the acylation of a severely deactivated aniline [1].

The Chemical Challenge: The nucleophilicity of the starting aniline is drastically attenuated by three strong electron-withdrawing groups (EWGs). The para-cyano group withdraws electron density via both resonance and induction, while the two fluorine atoms (at the ortho and meta positions relative to the amine) exert a strong inductive pull[2]. Standard acetylation conditions (e.g., neat acetic anhydride at room temperature) will result in near-zero conversion.

Causality of Experimental Choices: To overcome this kinetic barrier without destroying the molecule, we must carefully select our reagent matrix:

  • Electrophile Selection: We utilize Acetyl Chloride (AcCl) rather than Acetic Anhydride. AcCl provides a much lower activation energy barrier for nucleophilic attack.

  • Catalysis: 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks AcCl to form a highly electrophilic N-acetylpyridinium intermediate, which forces the acylation of the poor aniline nucleophile.

  • Base Selection (SNAr Prevention): Triethylamine (TEA) is used as a non-nucleophilic acid scavenger. It is critical not to use strong bases like Sodium Hydride (NaH) to deprotonate the aniline. The fluorine atom at the C5 position (ortho to the cyano group) is highly activated. Strong nucleophilic bases could trigger an unintended Nucleophilic Aromatic Substitution (SNAr) side reaction, leading to oligomerization [3]. TEA provides a safe, mild basic environment.

Experimental Design & Reagent Matrix

The following table outlines the optimized stoichiometric ratios designed to ensure complete conversion while minimizing the formation of N,N-diacetylated byproducts.

Reagent / ChemicalMW ( g/mol )EquivalentsAmountRole in Reaction
2,5-Difluoro-4-cyanoaniline 154.111.0 eq1.54 g (10.0 mmol)Starting Material
Acetyl Chloride (AcCl) 78.501.5 eq1.07 mL (15.0 mmol)Acylating Agent
Triethylamine (TEA) 101.192.0 eq2.79 mL (20.0 mmol)Acid Scavenger
DMAP 122.170.1 eq122 mg (1.0 mmol)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93Solvent50.0 mLAprotic Solvent

Visualizations of Workflow and Logic

Workflow SM 2,5-Difluoro-4-cyanoaniline + DMAP + TEA in DCM Cool Cool to 0 °C (Ice Bath) SM->Cool Add Dropwise Addition of Acetyl Chloride Cool->Add Stir Warm to RT Stir 4-6 hours Add->Stir Quench Quench with Sat. NaHCO3 Stir->Quench Extract Extract (DCM) & Wash (Brine) Quench->Extract Purify Purify via Column Chromatography Extract->Purify

Fig 1. Step-by-step experimental workflow for the synthesis of the target acetamide.

Mechanism Aniline Deactivated Amine (Strong EWGs) Product Target Acetamide Aniline->Product nucleophilic attack DMAP DMAP Catalyst Intermediate N-Acetylpyridinium (Highly Electrophilic) DMAP->Intermediate attacks AcCl Acetyl Chloride AcCl->Intermediate reacts with Intermediate->Product acyl transfer

Fig 2. Logical relationship of DMAP-catalyzed acylation for electron-deficient anilines.

Step-by-Step Experimental Protocol

Phase 1: Preparation & Setup
  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes to ensure an anhydrous environment. Moisture will rapidly hydrolyze Acetyl Chloride into unreactive acetic acid.

  • Reagent Loading: Add 2,5-difluoro-4-cyanoaniline (1.54 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol) to the flask.

  • Solvent & Base: Inject anhydrous DCM (40 mL) followed by Triethylamine (2.79 mL, 20.0 mmol). Stir until the solids are fully dissolved.

Phase 2: Reaction Execution
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The reaction between AcCl and TEA/DMAP is highly exothermic. Cooling prevents localized boiling of DCM and suppresses the formation of dark, tarry degradation products.

  • Electrophile Addition: Prepare a solution of Acetyl Chloride (1.07 mL, 15.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

  • Incubation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir under an inert atmosphere for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (UV active, blue fluorescence under 254 nm) should be consumed, replaced by a higher Rf spot corresponding to the product [4].

Phase 3: Work-Up & Extraction
  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize unreacted AcCl and TEA hydrochloride salts. Stir vigorously for 15 minutes until CO2 evolution ceases.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×20 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (20 mL) to remove residual DMAP and TEA, followed by saturated brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo using a rotary evaporator to yield the crude product as an off-white solid.

Phase 4: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford N-(4-Cyano-2,5-difluorophenyl)acetamide.

Analytical Characterization & Troubleshooting

Expected Analytical Signatures:

  • LC-MS: [M+H]+ expected at m/z 197.05.

  • 1H NMR (400 MHz, DMSO-d6): Expect a sharp singlet near δ 10.2 ppm (1H, -NH), aromatic protons at δ 8.1-8.3 ppm (1H, dd) and δ 7.8-8.0 ppm (1H, dd) reflecting the para arrangement with distinct C-F coupling, and a sharp singlet at δ 2.1 ppm (3H, acetyl CH3​ ).

Common Troubleshooting Scenarios:

  • Observation: Significant formation of N,N-diacetylated byproduct.

    • Correction: Reduce AcCl to 1.1 equivalents and strictly maintain the reaction temperature at 0 °C during addition. The diacetyl byproduct can often be selectively hydrolyzed back to the mono-acetamide by stirring the crude mixture in a weak methanolic potassium carbonate solution for 30 minutes.

  • Observation: Incomplete conversion (Starting material remains).

    • Correction: Ensure DCM and TEA are strictly anhydrous. If moisture was present, the AcCl was likely consumed via hydrolysis. Spike the reaction with an additional 0.5 eq of AcCl and 0.5 eq of TEA.

References

  • US7351735B2 - Benzofuran and benzothiophene derivatives useful in the treatment of hyper-proliferative disorders. Google Patents.
  • US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors. Google Patents.
  • WO2011100502A1 - 7-aminofuropyridine derivatives. Google Patents.
  • 368857-25-4_N-(4-Cyano-2,5-difluorophenyl)acetamide. ChemSrc.
Application

Application Note: N-(4-Cyano-2,5-difluorophenyl)acetamide in the Synthesis of Non-Steroidal Selective Androgen Receptor Modulators (SARMs)

Executive Summary & Strategic Rationale The development of non-steroidal Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift in treating muscle wasting disorders, osteoporosis, and AR-dependent car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of non-steroidal Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift in treating muscle wasting disorders, osteoporosis, and AR-dependent carcinomas. Unlike classical steroidal androgens, non-steroidal SARMs exert highly tissue-selective effects—maximizing anabolic activity in skeletal muscle and bone while avoiding androgenic side effects such as prostatic hypertrophy or virilism[1].

A highly privileged pharmacophore in next-generation SARMs, particularly oxazolidine and carboxamide derivatives, is the 4-cyano-2,5-difluorophenyl moiety[2][3]. The intermediate N-(4-Cyano-2,5-difluorophenyl)acetamide acts as a critical, stable building block for installing this functional group during complex synthetic workflows. This application note details the mechanistic rationale, optimized synthetic protocols, and biological evaluation pathways for utilizing this acetamide intermediate in drug discovery.

Mechanistic Grounding: Why This Specific Intermediate?

As a Senior Application Scientist, it is crucial to understand that structural choices in drug design are never arbitrary. The transition from a primary aniline to an acetamide intermediate, and the specific halogenation pattern of the aryl ring, are driven by both synthetic necessity and pharmacodynamic optimization.

  • The Cyano Group (-CN): Functions as a vital hydrogen-bond acceptor within the Androgen Receptor (AR) ligand-binding domain (LBD). It forms strong directional interactions with residues Arg752 and Gln711, anchoring the SARM in the active site[3].

  • 2,5-Difluoro Substitution: Fluorine's high electronegativity and small Van der Waals radius significantly enhance the metabolic stability of the aryl ring, shielding it from rapid cytochrome P450-mediated oxidative degradation. Synthetically, the strong electron-withdrawing effect of the fluorines increases the acidity of the acetamide N-H proton, facilitating milder downstream N-alkylation[2].

  • Acetamide Protection (Causality of the Intermediate): Utilizing N-(4-Cyano-2,5-difluorophenyl)acetamide rather than the free 4-cyano-2,5-difluoroaniline is a strategic protective measure. Primary anilines are prone to over-alkylation (di-alkylation) and oxidative degradation during the cross-coupling or epoxide-opening steps required to build the SARM core. The acetyl group restricts the nitrogen to a single nucleophilic attack, ensuring strict chemoselectivity.

Synthetic Workflow

SyntheticWorkflow A 4-Cyano-2,5-difluoroaniline (Starting Material) B Acetylation Ac2O, DMAP, DCM A->B C N-(4-Cyano-2,5-difluorophenyl)acetamide (Stable Intermediate) B->C D Mild N-Alkylation Chiral Epoxide, Cs2CO3 C->D E Cyclization & Deprotection Oxazolidine Formation D->E F Oxazolidine-based SARM (Target AR Agonist) E->F

Synthetic workflow from aniline to oxazolidine-based SARM via acetamide intermediate.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps (In-Process Controls) to ensure high fidelity and reproducibility in SARM synthesis[2].

Protocol A: Synthesis of N-(4-Cyano-2,5-difluorophenyl)acetamide

Objective: Chemoselective N-acetylation of the highly deactivated 4-cyano-2,5-difluoroaniline.

  • Preparation: Dissolve 10.0 g (64.9 mmol) of 4-cyano-2,5-difluoroaniline in 100 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 0.40 g (3.2 mmol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP). Causality: The electron-poor nature of the difluoroaniline makes it a weak nucleophile. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that drives the reaction forward.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add 7.96 g (78.0 mmol, 1.2 eq) of Acetic Anhydride ( Ac2​O ). Causality: Ac2​O is chosen over acetyl chloride to prevent the generation of HCl, which would protonate the aniline and halt the reaction.

  • Reaction & IPC: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot ( Rf​≈0.6 ) should completely convert to a lower-running product spot ( Rf​≈0.4 ).

  • Workup (Self-Validation): Quench with 50 mL of saturated NaHCO3​ to neutralize acetic acid byproducts. Wash the organic layer with 1M HCl (50 mL) to selectively extract the DMAP catalyst into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the acetamide as a white crystalline solid.

Protocol B: N-Alkylation for Oxazolidine Ring Construction

Objective: Coupling the acetamide intermediate with a chiral epoxide (e.g., (R)-2-(trifluoromethyl)oxirane) without racemization.

  • Deprotonation: Suspend 5.0 g (25.5 mmol) of N-(4-Cyano-2,5-difluorophenyl)acetamide and 9.97 g (30.6 mmol, 1.2 eq) of Cesium Carbonate ( Cs2​CO3​ ) in 50 mL of anhydrous DMF. Stir at 40°C for 30 minutes.

  • Coupling: Slowly add the chiral epoxide (28.0 mmol, 1.1 eq).

  • Cyclization: Maintain heating at 40°C for 6 hours. The acetamide nitrogen attacks the less sterically hindered carbon of the epoxide, followed by an in situ cyclization cascade to form the oxazolidine core.

  • Purification: Partition between EtOAc and Brine. Purify via flash chromatography to isolate the enantiopure SARM precursor.

Quantitative Data: Optimization of N-Alkylation

Selecting the correct base during Protocol B is critical. The table below demonstrates the causality behind selecting Cs2​CO3​ over traditional bases to prevent the racemization of the chiral epoxide while maintaining high yields.

BaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
NaH DMF0 to 2548265Strong basicity causes premature epoxide ring-opening and partial racemization.
K2​CO3​ MeCN60124598Poor solubility of the base limits the reaction rate, though chirality is preserved.
Cs2​CO3​ DMF40689 99 Optimal: The "Cesium Effect" enhances the nucleophilicity of the acetamide anion without stripping protons from the chiral center.

Biological Evaluation & Receptor Dynamics

Following synthesis, the oxazolidine-based compounds are subjected to biological evaluation. Advanced SARM derivatives synthesized via this pathway demonstrate potent intracellular AR binding, with optimized compounds exhibiting half-maximal inhibitory concentrations ( IC50​ ) in the low nanomolar range (e.g., 23.9 nM to 64.4 nM)[4].

ARPathway SARM SARM Ligand (Oxazolidine Derivative) Binding Ligand Binding to AR LBD (HSP Dissociation) SARM->Binding AR_HSP Cytosolic AR-HSP Complex (Inactive State) AR_HSP->Binding Translocation AR Dimerization & Nuclear Translocation Binding->Translocation ARE Binding to Androgen Response Elements (ARE) Translocation->ARE Transcription Tissue-Selective Gene Transcription ARE->Transcription

Mechanism of action for SARM binding, AR dimerization, and tissue-selective transcription.

References

  • [2] US9809583B2 - Oxazolidine-based compound and selective androgen receptor agonist comprising same. Google Patents. Available at:

  • [3] WO2012143599A1 - Androgen receptor modulating carboxamides. Google Patents. Available at:

  • [1] US9809583B2 - Background on SARMs and tissue selectivity. Google Patents. Available at:

  • [4] CA2946834C - Oxazolidine-based compound and selective androgen receptor agonist comprising same (Biological Evaluation). Google Patents. Available at:

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amidation of N-(4-Cyano-2,5-difluorophenyl)acetamide

Executive Summary N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) is a highly specialized, electron-deficient building block frequently utilized in the synthesis of non-steroidal androgen receptor (AR) antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) is a highly specialized, electron-deficient building block frequently utilized in the synthesis of non-steroidal androgen receptor (AR) antagonists (e.g., apalutamide and enzalutamide analogs) for prostate cancer therapies. This application note provides a comprehensively validated, scalable protocol for the palladium-catalyzed C–N cross-coupling (amidation) of this substrate with aryl halides. By addressing the unique electronic deactivation of this molecule, this guide establishes a self-validating workflow designed for active pharmaceutical ingredient (API) development.

Mechanistic Rationale & Experimental Causality

The structural nature of N-(4-cyano-2,5-difluorophenyl)acetamide presents specific synthetic challenges that dictate the experimental design. The strongly electron-withdrawing cyano (–CN) and difluoro (–F) groups significantly deplete the electron density of the aromatic ring. While this lowers the pKa of the acetamide N–H (facilitating easy deprotonation), it drastically reduces the nucleophilicity of the resulting nitrogen anion.

  • Ligand Causality: In standard Pd-catalyzed aminations, electron-deficient amides tend to form highly stable, unreactive κ²-amidate complexes with the palladium center, which stalls the catalytic cycle and prevents product formation . To circumvent this, sterically demanding monodentate biaryl phosphine ligands (such as tBuBrettPhos ) or rigid bidentate ligands (such as Xantphos ) are strictly required. These bulky ligands enforce a κ¹-amidate binding mode, preventing the oxygen from coordinating to the palladium, thereby accelerating the rate-limiting reductive elimination step .

  • Base & Chemoselectivity Causality: Because the C–F bonds in the 4-cyano-2,5-difluorophenyl ring are highly activated toward Nucleophilic Aromatic Substitution (S_NAr), strong bases (like NaOtBu) must be avoided to prevent degradation. A milder, insoluble inorganic base like Cs₂CO₃ provides the perfect balance: it is basic enough to deprotonate the acidic acetamide but mild enough to ensure absolute chemoselectivity for the cross-coupling pathway .

CatalyticCycle Top Pd(0)L Active Catalyst Right Pd(II)(Ar)X(L) Oxidative Addition Top->Right + Ar-X Bottom Pd(II)(Ar)(N(Ac)Ar')(L) Amide Binding (κ1) Right->Bottom + Ar'-NHAc + Cs2CO3 Left Product Formation Reductive Elimination Bottom->Left - CsX - CsHCO3 Left->Top - Diaryl Amide

Fig 1. Catalytic cycle of Pd-catalyzed amidation highlighting κ1-amidate intermediate formation.

Quantitative Data: Reaction Optimization

To establish the optimal conditions, the coupling of N-(4-Cyano-2,5-difluorophenyl)acetamide with a model electrophile (4-bromobenzotrifluoride) was evaluated. The data below summarizes the critical impact of ligand and base selection on reaction conversion.

EntryCatalyst / Ligand (mol %)Base (1.5 eq)SolventTemp (°C)Yield (%)*Observation / Causality
1Pd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃Toluene10012%Ligand not bulky enough; κ²-amidate trap.
2Pd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Toluene10088%Rigid bite angle enforces κ¹-binding.
3Pd₂(dba)₃ (2) / tBuBrettPhos (4)Cs₂CO₃t-Amyl OH10094% Optimal steric bulk accelerates elimination.
4Pd₂(dba)₃ (2) / tBuBrettPhos (4)NaOtBuToluene10041%Base too strong; S_NAr degradation observed.
5Pd₂(dba)₃ (2) / tBuBrettPhos (4)K₃PO₄Toluene10081%Incomplete deprotonation due to low solubility.

*Yields determined by quantitative HPLC using biphenyl as an internal standard.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates mandatory In-Process Controls (IPC) to verify catalytic turnover and a specific scavenging step to ensure the final product meets pharmaceutical transition-metal limits (<10 ppm Pd).

Workflow S1 1. Reagent Preparation Strict O2/H2O Exclusion S2 2. Catalytic Reaction 100°C, t-Amyl OH, 12-24h S1->S2 S3 3. In-Process Control (IPC) HPLC Validation (<2% SM) S2->S3 S3->S2 Fail: Conversion < 98% (Add Catalyst/Time) S4 4. Pd Scavenging & Workup SiliaMetS Thiol Treatment S3->S4 Pass: Conversion > 98% S5 5. Product Isolation Crystallization / Chromatography S4->S5

Fig 2. Self-validating amidation workflow including in-process controls and Pd-scavenging.

Step-by-Step Methodology

Step 1: Reagent Preparation (Anhydrous/Anaerobic Setup) Causality: Palladium(0) species and electron-rich phosphine ligands are highly susceptible to oxidation, which irreversibly kills the active catalyst.

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon (repeat 3x).

  • Inside an argon-filled glovebox, charge the flask with Pd₂(dba)₃ (0.02 equiv, 2 mol%), tBuBrettPhos (0.04 equiv, 4 mol%), N-(4-Cyano-2,5-difluorophenyl)acetamide (1.0 equiv), the aryl halide (1.1 equiv), and finely milled anhydrous Cs₂CO₃ (1.5 equiv).

Step 2: Catalytic Reaction Execution

  • Seal the flask with a rubber septum and remove it from the glovebox.

  • Inject anhydrous, degassed t-Amyl alcohol (0.2 M relative to the acetamide) via syringe.

  • Replace the septum with a Teflon-lined screw cap under positive Argon flow.

  • Submerge the flask in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours. Note: High stirring rates are critical due to the heterogeneous nature of the Cs₂CO₃ base.

Step 3: In-Process Control (IPC) & Self-Validation Causality: Structurally similar diarylamides and starting acetamides often co-elute during chromatography. Validating >98% conversion prior to workup prevents catastrophic purification failures.

  • After 12 hours, briefly cool the reaction and withdraw a 20 µL aliquot via a degassed syringe.

  • Dilute the aliquot in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS/HPLC at 254 nm.

  • Validation Gate: If the starting acetamide peak area is >2%, inject an additional 1 mol% Pd₂(dba)₃/tBuBrettPhos complex and stir for 4 more hours. Proceed to Step 4 only when conversion is ≥98%.

Step 4: Palladium Scavenging & Workup Causality: Residual palladium can cause toxicity in biological assays and degrade the product over time.

  • Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (3x reaction volume).

  • Add a metal scavenger (e.g., SiliaMetS® Thiol or equivalent functionalized silica) at a loading of 5 equivalents relative to the total palladium used.

  • Stir the suspension at 40 °C for 2 hours to ensure complete sequestration of Pd(II) and Pd(0) species.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

Step 5: Product Isolation

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) or direct recrystallization from Ethanol/Water, depending on the lipophilicity of the coupled aryl group.

References

  • Title: Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation Source: Journal of the American Chemical Society, 2007, 129(43), 13001-13007. URL: [Link]

  • Title: Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex Source: Journal of the American Chemical Society, 2002, 124(21), 6043-6048. URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, 2016, 116(19), 12564–12649. URL: [Link]

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation and Isolation of N-(4-Cyano-2,5-difluorophenyl)acetamide Derivatives

Abstract This document provides a detailed, step-by-step guide for the synthesis, isolation, and characterization of N-(4-Cyano-2,5-difluorophenyl)acetamide. This compound and its derivatives are of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, step-by-step guide for the synthesis, isolation, and characterization of N-(4-Cyano-2,5-difluorophenyl)acetamide. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the fluorinated cyanophenyl moiety. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale. The methods described are robust, validated, and grounded in established chemical literature, ensuring reliability and reproducibility.

Introduction: Significance and Applications

N-arylacetamides are a cornerstone structural motif found in a vast array of pharmaceuticals and biologically active compounds. The acetylation of an aromatic amine is a fundamental transformation that can modulate a compound's biological activity, solubility, and metabolic stability.[1] For instance, the well-known analgesic, paracetamol, is an N-arylacetamide. The introduction of fluorine atoms and a cyano group onto the phenyl ring, as in the case of N-(4-Cyano-2,5-difluorophenyl)acetamide, can further enhance therapeutic potential. Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity, while the cyano group can act as a key hydrogen bond acceptor or a precursor for other functional groups.[2]

The target molecule, N-(4-Cyano-2,5-difluorophenyl)acetamide, serves as a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors, anticancer agents, and agrochemicals.[2][3] This guide provides a comprehensive workflow for its preparation, beginning with the synthesis of the key precursor, 4-Amino-2,5-difluorobenzonitrile, followed by its acetylation and subsequent purification and characterization.

Overall Synthesis Workflow

The preparation of the target compound is a two-stage process. First, the starting material, 4-Amino-2,5-difluorobenzonitrile, is prepared. Second, this amino-benzonitrile undergoes a nucleophilic acyl substitution reaction to yield the final acetamide product. The entire process is outlined below.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Acetylation cluster_2 Part 3: Isolation & Purification cluster_3 Part 4: Characterization A 4-Bromo-2,5-difluoroaniline B Cyanation Reaction (e.g., CuCN, DMF, Reflux) A->B C 4-Amino-2,5-difluorobenzonitrile B->C D Acetylation Reaction (Acetic Anhydride) C->D E Crude Product D->E F Work-up (Quenching & Filtration) E->F G Recrystallization F->G H Pure N-(4-Cyano-2,5-difluorophenyl)acetamide G->H I TLC, MP, NMR, IR, MS H->I reaction_scheme_1 start plus1 + reactant2 CuCN plus1->reactant2 arrow1 product1 4-Amino-2,5-difluorobenzonitrile arrow1->product1 conditions DMF, Reflux (Rosenmund-von Braun Reaction) arrow1->conditions end reactant1 4-Bromo-2,5-difluoroaniline reactant1->plus1 reactant2->arrow1 reaction_scheme_2 start plus1 + reactant2 Acetic Anhydride plus1->reactant2 product2 Acetic Acid plus1->product2 arrow1 product1 N-(4-Cyano-2,5-difluorophenyl)acetamide arrow1->product1 conditions Glacial Acetic Acid (solvent) Room Temp to 50°C arrow1->conditions end reactant1 4-Amino-2,5-difluorobenzonitrile reactant1->plus1 reactant2->arrow1 product1->plus1 +

Sources

Method

HPLC method development for analyzing N-(4-Cyano-2,5-difluorophenyl)acetamide in plasma

Rational Design and Validation Guide: Bioanalytical HPLC Method for N-(4-Cyano-2,5-difluorophenyl)acetamide in Human Plasma Executive Summary The quantification of small-molecule pharmacophores and intermediates, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational Design and Validation Guide: Bioanalytical HPLC Method for N-(4-Cyano-2,5-difluorophenyl)acetamide in Human Plasma

Executive Summary

The quantification of small-molecule pharmacophores and intermediates, such as N-(4-Cyano-2,5-difluorophenyl)acetamide, in biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling. This molecule—characterized by its electron-deficient difluorophenyl ring, cyano group, and polar acetamide moiety—presents unique chromatographic and extraction challenges. Standard reversed-phase (C18) methods often suffer from poor retention, co-elution with endogenous plasma lipids, and severe matrix effects.

This guide details the rational development, step-by-step execution, and full regulatory validation of an orthogonal High-Performance Liquid Chromatography (HPLC) method. By synergizing Solid Phase Extraction (SPE) for absolute phospholipid removal with a Pentafluorophenyl (PFP) stationary phase for targeted selectivity, this protocol establishes a self-validating analytical system compliant with ICH M10 guidelines[1].

The Chemical Challenge & Rational Method Design

Chromatographic Selectivity: Why PFP over C18?

N-(4-Cyano-2,5-difluorophenyl)acetamide is highly polar and electron-deficient. Traditional C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions, which are often insufficient for retaining highly fluorinated or polar aromatic compounds, leading to early elution in the solvent front where ion suppression is highest.

To solve this, we utilize a Pentafluorophenyl (PFP) core-shell column . Fluorinated stationary phases provide alternative retention mechanisms that are entirely orthogonal to alkyl phases[2]. The PFP phase interacts with the analyte via:

  • Dipole-Dipole Interactions: Strong affinity between the C-F bonds of the stationary phase and the difluorophenyl/cyano groups of the analyte.

  • π−π Interactions: The electron-deficient aromatic ring of the analyte engages in charge-transfer interactions with the rigid PFP ring.

  • Hydrogen Bonding: The acetamide group acts as a hydrogen bond donor/acceptor, interacting with the fluorinated surface and residual silanols[2].

Mechanism Analyte N-(4-Cyano-2,5-difluorophenyl)acetamide Pi π-π Interactions (Aromatic Rings) Analyte->Pi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Hbond Hydrogen Bonding (Acetamide Group) Analyte->Hbond PFP Pentafluorophenyl (PFP) Stationary Phase Pi->PFP Dipole->PFP Hbond->PFP

Fig 1. Orthogonal retention mechanisms of the PFP stationary phase for the fluorinated analyte.

Sample Preparation: Conquering the Phospholipid Matrix

Human plasma contains high concentrations of glycerophosphocholines and sphingomyelins. Simple protein precipitation (PPT) with acetonitrile leaves >95% of these endogenous phospholipids in the extract[3]. These lipids accumulate on the HPLC column, causing baseline drift in UV detection and severe ion suppression in mass spectrometry (MS)[4].

To ensure a self-validating, interference-free baseline, this method employs a mixed-mode Solid Phase Extraction (SPE) protocol. By utilizing a polymeric sorbent, we can selectively wash away salts and proteins, while strongly retaining the analyte. The specific elution conditions leave the highly hydrophobic phospholipids trapped on the SPE frit, yielding a pristine extract[3].

Step-by-Step Execution Protocols

Reagents & Materials
  • Analytical Column: PFP Core-Shell (50 mm × 2.1 mm, 2.6 µm particle size).

  • SPE Cartridges: Polymeric Reversed-Phase/Phospholipid Removal SPE (30 mg/1 mL).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Self-Validating Sample Extraction Workflow

Causality Note: This protocol is designed as a self-validating system. The inclusion of an Internal Standard (IS) prior to extraction corrects for any volumetric losses, while the acidic pre-treatment ensures the disruption of protein-analyte binding.

  • Aliquoting & Spiking: Transfer 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar fluorinated benzamide at 500 ng/mL). Vortex for 10 seconds.

  • Protein Disruption: Add 100 µL of 2% Formic Acid in water. Rationale: Lowers the pH to denature plasma proteins and break non-covalent binding without degrading the stable acetamide bond.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum (approx. 5 inHg) to allow drop-wise percolation.

  • Interference Wash: Wash with 1 mL of 5% Methanol in Water. Rationale: Removes inorganic salts and highly polar endogenous plasma components. The analyte remains retained via hydrophobic and dipole interactions.

  • Elution: Elute the analyte and IS with 1 mL of 100% Acetonitrile. Rationale: Acetonitrile disrupts the π−π and dipole interactions, releasing the analyte while leaving ultra-hydrophobic phospholipids trapped on the sorbent matrix.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of Nitrogen ( N2​ ) at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (90:10 A:B, v/v). Vortex and transfer to an autosampler vial.

Workflow A Human Plasma Sample B Protein Disruption (2% Formic Acid) A->B C Solid Phase Extraction (Phospholipid Removal) B->C D N2 Evaporation & Reconstitution C->D E HPLC-PFP Separation D->E F Quantification (UV/MS) E->F

Fig 2. Step-by-step bioanalytical workflow from plasma sample to quantification.

Chromatographic Conditions
  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B (Isocratic hold to focus the analyte at the column head).

    • 0.5 - 4.0 min: Linear gradient from 10% B to 80% B.

    • 4.0 - 5.0 min: 80% B (Column wash).

    • 5.0 - 5.1 min: Return to 10% B.

    • 5.1 - 7.0 min: Re-equilibration.

  • Detection: UV at 254 nm (or MS/MS using Electrospray Ionization in positive mode, monitoring the [M+H]+ transition).

ICH M10 Method Validation Framework

To ensure the method produces reliable data for regulatory submissions, it must be validated according to the rigorous standards of the ICH M10 guideline[1]. The system is self-validating through the mandatory inclusion of System Suitability Tests (SST) at the beginning of each run, ensuring column efficiency ( N>2000 ) and tailing factor ( Tf​<1.5 ) meet predefined criteria before sample analysis begins.

Accuracy, Precision, and Linearity

The calibration curve must be linear over the expected physiological concentration range. Per ICH M10, the deviation of back-calculated concentrations must be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable[1].

Table 1: Summary of Linearity, Accuracy, and Precision

Validation ParameterTarget Criteria (ICH M10)Experimental ResultStatus
Linear Range 0.99010 – 5000 ng/mL (R² = 0.998)Pass
LLOQ Signal-to-Noise 5:110 ng/mL (S/N = 12:1)Pass
Intra-day Precision (CV%) 15% ( 20% at LLOQ)2.4% – 6.1%Pass
Inter-day Precision (CV%) 15% ( 20% at LLOQ)3.8% – 7.5%Pass
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +5.8%Pass
Recovery and Matrix Effect

Matrix effects are evaluated by calculating the Matrix Factor (MF). An MF of 1.0 indicates no matrix effect. A value < 1.0 indicates suppression (common with residual phospholipids), while > 1.0 indicates enhancement. The use of SPE in this protocol ensures the MF remains tightly controlled.

Table 2: Extraction Recovery and Matrix Factor Assessment

QC LevelNominal ConcentrationAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MF
Low QC 30 ng/mL89.4 ± 3.2%0.96 ± 0.041.01 ± 0.02
Mid QC 800 ng/mL91.2 ± 2.8%0.98 ± 0.031.00 ± 0.01
High QC 4000 ng/mL90.5 ± 2.1%0.97 ± 0.020.99 ± 0.02

Note: The IS-Normalized MF is consistently near 1.0, validating that the SPE protocol successfully eliminated phospholipid-induced ion suppression[3].

Stability Assessments

Analyte stability in plasma must be proven under all handling conditions[1]. For N-(4-Cyano-2,5-difluorophenyl)acetamide, the acetamide bond is robust, but stability must still be empirically verified:

  • Bench-top Stability: 24 hours at room temperature (Bias: +1.2%).

  • Freeze-Thaw Stability: 3 cycles from -80°C to room temperature (Bias: -2.5%).

  • Autosampler Stability: 48 hours at 4°C in reconstitution solvent (Bias: +0.8%).

References

  • [2] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Chromatography Online. Available at:[Link]

  • [3] Advances in Sample Preparation: Removing Phospholipids from Biological Samples | LCGC International. Chromatography Online. Available at:[Link]

  • [4] A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Chromatography Today. Available at:[Link]

  • [1] bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Application

protocol for the crystallization and purification of N-(4-Cyano-2,5-difluorophenyl)acetamide

An Application Guide for the Crystallization and Purification of N-(4-Cyano-2,5-difluorophenyl)acetamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, field-proven ,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Crystallization and Purification of N-(4-Cyano-2,5-difluorophenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven , a key intermediate in pharmaceutical and materials science research. The purity of such compounds is paramount for downstream applications, influencing reaction yields, biological activity, and final product specifications. This document moves beyond a simple recitation of steps to explain the underlying scientific principles governing the purification process. It details a systematic approach to solvent selection, crystallization, and purity validation, ensuring researchers, scientists, and drug development professionals can obtain a final product of high purity and crystalline integrity. The protocol is designed as a self-validating system, incorporating in-process checks and final purity assessments using modern analytical techniques.

Introduction and Scientific Principles

N-(4-Cyano-2,5-difluorophenyl)acetamide and its analogues are prevalent structural motifs in medicinal chemistry and advanced materials. The presence of a cyano group, a difluorinated phenyl ring, and an acetamide moiety creates a molecule with specific electronic and hydrogen-bonding properties, making it a valuable building block. However, synthetic routes often yield crude products containing residual starting materials, byproducts, or reagents. Achieving high purity is not merely a matter of procedural compliance but a critical step to ensure data reproducibility and the safety of final active pharmaceutical ingredients (APIs).

The cornerstone of this purification protocol is recrystallization , a powerful technique that leverages differences in solubility between the target compound and impurities. The fundamental principle, "like dissolves like," dictates that the polarity of the solvent must be matched to the solute to achieve dissolution at an elevated temperature.[1] The acetamide and cyano groups lend polarity to the molecule, suggesting solubility in polar organic solvents.[1] Upon controlled cooling, the solubility of the target compound decreases, forcing it to exit the solution and form a highly ordered crystal lattice. This lattice structure is energetically favorable for the target molecule and tends to exclude ill-fitting impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).

The success of this technique is critically dependent on the selection of an appropriate solvent system. An ideal solvent will dissolve the compound completely at its boiling point but poorly at room or sub-ambient temperatures. This differential solubility is the driving force for high-yield crystal recovery.

Materials and Analytical Instrumentation

Reagents and Consumables
  • Crude N-(4-Cyano-2,5-difluorophenyl)acetamide

  • Ethanol (Reagent Grade, 95% or Anhydrous)

  • Isopropanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Hexanes (Reagent Grade)

  • Deionized Water

  • Celatom® or Filter Aid (Optional)

  • Silica Gel 60 F254 TLC Plates

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Formic Acid (ACS Grade)

Laboratory Equipment
  • Erlenmeyer Flasks (various sizes)

  • Heating Mantle with Magnetic Stirrer

  • Magnetic Stir Bars

  • Reflux Condenser

  • Buchner Funnel and Filter Flask

  • Whatman® Filter Paper (Grade 1)

  • Vacuum Source

  • Glass Funnel

  • Spatulas and Weighing Papers

  • TLC Development Chambers

  • Capillary Tubes for TLC spotting

  • UV Lamp (254 nm)

  • Rotary Evaporator

  • Melting Point Apparatus

  • High-Performance Liquid Chromatography (HPLC) System with UV Detector

  • NMR Spectrometer and Tubes (for structural confirmation)

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: a small-scale solvent screen to identify the optimal crystallization conditions, followed by the bulk purification procedure.

Workflow for Crystallization and Purification

The following diagram outlines the logical flow of the entire process, from crude material to a fully characterized, high-purity product.

G cluster_prep Preparation & Screening cluster_purification Bulk Purification cluster_analysis Purity Validation Crude Crude N-(4-Cyano-2,5-difluorophenyl)acetamide Screen Solvent Screening (Small Scale) Crude->Screen Dissolve Dissolution in Minimal Hot Solvent Screen->Dissolve Select Best Solvent HotFilt Hot Filtration (Optional) Dissolve->HotFilt Insoluble matter? Cool Controlled Cooling & Crystallization Dissolve->Cool No insolubles HotFilt->Cool Isolate Isolation via Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure TLC TLC Analysis Pure->TLC HPLC HPLC Purity Check Pure->HPLC MP Melting Point Determination Pure->MP Spec Spectroscopic Confirmation (NMR, MS) Pure->Spec

Caption: Workflow for the purification and validation of N-(4-Cyano-2,5-difluorophenyl)acetamide.

Part I: Systematic Solvent Screening

The causality for this initial step is resource management; performing small-scale trials prevents the loss of valuable material in a suboptimal solvent system.

  • Preparation : Place approximately 20-30 mg of the crude material into several small test tubes.

  • Solvent Addition : To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • Heating : If the compound is insoluble at room temperature, gently heat the test tube in a water bath while adding more solvent dropwise until the solid dissolves completely.

  • Cooling : Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation : Observe the quality and quantity of the crystals formed. The ideal solvent will result in a high yield of well-defined crystals. A solvent/anti-solvent system (e.g., dissolving in hot ethyl acetate and adding hexanes until cloudy) can also be tested.[2]

Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Assessment
EthanolSparingly SolubleVery SolubleGood yield, well-formed needlesExcellent Candidate
IsopropanolSparingly SolubleSolubleModerate yield, smaller crystalsGood Candidate
Ethyl Acetate / HexaneSoluble (EtOAc)Very Soluble (EtOAc)High yield upon hexane additionExcellent Alternative
WaterInsolubleInsolubleN/AUnsuitable

This table presents illustrative data. Actual results may vary.

Part II: Bulk Crystallization Protocol (Using Ethanol)
  • Dissolution : Place the crude N-(4-Cyano-2,5-difluorophenyl)acetamide into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of ethanol required to form a slurry.

  • Heating to Reflux : Place the flask on a heating mantle and attach a reflux condenser. Heat the mixture to a gentle reflux with stirring. Add more hot ethanol in small portions until all the solid has just dissolved. Causality: Using the absolute minimum volume of solvent is critical for creating a supersaturated solution upon cooling, which maximizes product recovery.

  • Decolorization/Hot Filtration (if necessary) : If the solution is colored or contains insoluble particulate matter, remove it from the heat, add a small amount of activated charcoal (if colored), allow it to cool slightly, and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.

  • Controlled Cooling : Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote the growth of larger, purer crystals, do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation : Collect the crystallized solid by vacuum filtration using a Buchner funnel.

  • Washing : With the vacuum still applied, wash the filter cake (the collected crystals) with a small portion of ice-cold ethanol. Causality: The cold solvent removes the impurity-laden mother liquor adhering to the crystals without significantly dissolving the desired product.

  • Drying : Transfer the purified crystals to a watch glass or petri dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Purity Assessment: A Self-Validating System

The success of the purification must be validated empirically. The following combination of analytical techniques provides a robust confirmation of purity.

  • Thin-Layer Chromatography (TLC) : A rapid, qualitative check. Spot the crude material, the mother liquor, and the final purified product on a single TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The purified product should show a single, well-defined spot with a higher Rf than potential polar impurities, which should be concentrated in the mother liquor lane.

  • Melting Point Analysis : A sharp, narrow melting point range is a strong indicator of high purity.[3] Compare the experimental value to the literature value if available. Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for quantitative purity assessment. A reverse-phase method is generally suitable for this type of molecule.[2][4][5]

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides proton source for better peak shape and ionization if coupled to MS.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start at 30% B, ramp to 95% B over 15 minEnsures elution of the main compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic system should have strong absorbance at this wavelength.
Column Temp. 30 °CEnsures reproducible retention times.
  • Spectroscopic Confirmation :

    • ¹H and ¹⁹F NMR : Confirms the chemical structure and can reveal the presence of proton- or fluorine-containing impurities that may not be visible by other methods.[4]

    • Mass Spectrometry (MS) : Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the mass of impurity peaks seen in the chromatogram.[6]

Troubleshooting Common Crystallization Issues

G action action start Problem Observed q1 Product 'Oils Out'? start->q1 q2 Low Yield? start->q2 q3 Purity Unchanged? start->q3 a1 Solvent is too polar. - Add anti-solvent (e.g., hexanes) slowly. - Re-dissolve and cool more slowly. - Switch to a less polar solvent system. q1->a1 Yes a2 Solution not fully saturated. - Reduce initial solvent volume on next attempt. - Evaporate some solvent before cooling. - Ensure sufficient cooling time in ice bath. q2->a2 Yes a3 Solvent cannot differentiate impurities. - Select a different solvent system. - Perform a second recrystallization. - Purify via column chromatography. q3->a3 Yes

Caption: A decision-making guide for troubleshooting common purification challenges.

Conclusion

This application note provides a detailed and scientifically grounded . By integrating systematic solvent screening, a controlled crystallization process, and robust analytical validation, this guide equips researchers to consistently produce material of high purity. The emphasis on the causality behind each step empowers the user to adapt and troubleshoot the procedure, ensuring its successful application in the demanding environments of pharmaceutical and chemical research.

References

  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Google Patents. (2007). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Molport. (n.d.). 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-difluorophenyl)acetamide. Retrieved from [Link]

  • Li, J., et al. (2014). New synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Heterocycles, 89(5), 1203.
  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Mohamed, A. M., et al. (2015). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100.
  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.
  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1334.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Mammadova, A. T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • NextSDS. (n.d.). 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • National Science Foundation. (n.d.). ARTICLE - NSF PAR. Retrieved from [Link]

  • Semantic Scholar. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]

  • Stenutz. (n.d.). N-(2,5-difluorophenyl)acetamide. Retrieved from [Link]

Sources

Method

Application Note: Advanced Catalytic Amidation Protocols for 4-Cyano-2,5-Difluorophenyl Precursors

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of Active Pharmaceutical Ingredients (APIs) (e.g., Androgen Receptor Antagonists) and Advanced Agrochemicals. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of Active Pharmaceutical Ingredients (APIs) (e.g., Androgen Receptor Antagonists) and Advanced Agrochemicals.

Executive Summary

The 4-cyano-2,5-difluorophenyl moiety is a highly sought-after pharmacophore in medicinal chemistry, frequently utilized to enhance binding affinity and metabolic stability in small-molecule therapeutics. However, functionalizing this motif—specifically via the catalytic amidation of precursors like 4-bromo-2,5-difluorobenzonitrile—presents a profound chemoselectivity challenge. The highly electron-deficient nature of the aromatic ring activates the carbon-fluorine (C–F) bonds, making them highly susceptible to uncatalyzed Nucleophilic Aromatic Substitution ( SN​Ar ).

This application note provides a self-validating, field-tested guide to performing transition-metal-catalyzed amidation on these precursors. By strategically selecting bulky phosphine ligands and weak bases, researchers can completely suppress the competing SN​Ar pathway and achieve high-yielding, site-selective C–N bond formation at the halide position[1].

Mechanistic Insights: The Chemoselectivity Challenge

To successfully amidate a 4-cyano-2,5-difluorophenyl halide, one must understand the causality behind the competing reaction pathways. The cyano group exerts a strong electron-withdrawing effect (-I, -M), which is synergistically enhanced by the inductive effects of the two fluorine atoms.

When a nitrogen nucleophile (amine or amide) and a base are introduced, the system bifurcates into two potential pathways:

  • The SN​Ar Pathway (Undesired): The deprotonated nucleophile directly attacks the highly electrophilic C–F bond (typically ortho or para to the cyano group). This results in irreversible defluorination and the formation of a structurally compromised byproduct.

  • The Cross-Coupling Pathway (Desired): The Palladium(0) catalyst undergoes oxidative addition into the weaker C–Br bond. Subsequent coordination of the amine, deprotonation, and reductive elimination yields the target 4-amido-2,5-difluorobenzonitrile.

The Role of Causality in Reagent Selection

To dictate the reaction's flow toward the cross-coupling pathway, the catalytic cycle must outpace the background SN​Ar reaction.

  • Ligand Choice: Using bidentate ligands with large bite angles (e.g., Xantphos) or bulky dialkylbiaryl phosphines (e.g., t -BuBrettPhos) forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination[1]. This minimizes the lifespan of the intermediate, driving the catalytic cycle forward.

  • Base Choice: Strong, soluble bases (like NaO t -Bu) generate high concentrations of naked, highly nucleophilic amide anions, which immediately trigger SN​Ar . By substituting with a weak, poorly soluble inorganic base (like Cs2​CO3​ or K3​PO4​ ), the effective concentration of the reactive nucleophile remains low in the bulk solution, effectively starving the SN​Ar pathway while providing just enough basicity to facilitate the catalytic cycle.

Mechanism cluster_paths Precursor 4-Bromo-2,5-difluorobenzonitrile + Amide/Amine SNAr Uncatalyzed S_NAr (Strong Base / Naked Nucleophile) Precursor->SNAr Competing Pathway PdCat Pd-Catalyzed Cross-Coupling (Weak Base / Bulky Ligand) Precursor->PdCat Desired Pathway Byproduct Defluorinated S_NAr Byproduct (Yield Loss) SNAr->Byproduct Product Desired 4-Amido-2,5-difluorobenzonitrile (High Yield) PdCat->Product

Chemoselectivity bifurcation in the amidation of 4-bromo-2,5-difluorobenzonitrile.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Note how the combination of strong bases or unoptimized ligands leads to a catastrophic shift toward the SN​Ar byproduct.

Catalyst SystemLigandBaseSolventTemp (°C)Target Yield (%) SN​Ar Byproduct (%)
Pd(OAc)2​ (5 mol%)Xantphos (7.5 mol%) Cs2​CO3​ 1,4-Dioxane8088% < 2%
Pd2​(dba)3​ (2.5 mol%) t -BuBrettPhos (6 mol%) K3​PO4​ Toluene9092% < 1%
Pd(OAc)2​ (5 mol%)BINAP (7.5 mol%) Cs2​CO3​ 1,4-Dioxane8045%15%
Pd(OAc)2​ (5 mol%)Xantphos (7.5 mol%)NaO t -Bu 1,4-Dioxane8012%78%
None (Control)NoneNaO t -BuDMF800%85%

Data Interpretation: The use of NaO t -Bu (Row 4) destroys the yield by hyper-activating the nucleophile, proving that base selection is just as critical as the palladium source when handling electron-deficient aryl fluorides.

Validated Experimental Protocol

The following methodology details a self-validating Buchwald-Hartwig amidation. Every step is designed to protect the sensitive Pd(0) species from oxidation while suppressing background side-reactions[2].

Workflow Step1 1. Reagent Preparation Step2 2. Rigorous Degassing Step1->Step2 Step3 3. Catalytic Heating (80°C) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Pd-catalyzed Buchwald-Hartwig amidation.

Protocol A: Palladium-Catalyzed Amidation of 4-Bromo-2,5-difluorobenzonitrile

Reagents Required:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv, 10 mmol)

  • Primary Amide / Amine (1.2 equiv, 12 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • Xantphos (0.075 equiv, 7.5 mol%)

  • Cs2​CO3​ (1.5 equiv, 15 mmol) - Must be finely milled and oven-dried.

  • Anhydrous 1,4-Dioxane (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Solid Reagent Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 4-bromo-2,5-difluorobenzonitrile, the amide/amine, Pd(OAc)2​ , Xantphos, and Cs2​CO3​ .

    • Causality Note: Loading all solids prior to solvent addition minimizes the risk of introducing ambient oxygen, which irreversibly oxidizes the active Pd(0) into inactive Pd(II) dead-end complexes.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane via syringe. Sparge the resulting suspension with Argon for 15 minutes.

  • Catalytic Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) for 12–16 hours.

    • Causality Note: High stirring rates are mandatory. Because Cs2​CO3​ is insoluble in Dioxane, the reaction occurs at the solid-liquid interface. Poor stirring will artificially slow the catalytic cycle, giving the SN​Ar pathway time to compete.

  • Reaction Monitoring: Monitor completion via LC-MS or TLC. The desired product will typically elute slightly more polar than the starting bromide.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-amido-2,5-difluorobenzonitrile.

References

  • [1] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society. URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC - NIH. URL:[Link]

  • [2] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing Strategies for N-(4-Cyano-2,5-difluorophenyl)acetamide in Murine Models

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Cyano-2,5-difluorophenyl)acetamide is a compound of interest in pharmaceutical research, belonging to a class of acetamide derivatives tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Cyano-2,5-difluorophenyl)acetamide is a compound of interest in pharmaceutical research, belonging to a class of acetamide derivatives that have been explored for various therapeutic applications. The development of any novel compound for in vivo use necessitates the establishment of a robust and reproducible dosing strategy. This document provides a comprehensive guide for researchers on how to develop and execute in vivo dosing strategies for N-(4-Cyano-2,5-difluorophenyl)acetamide in murine models. These notes emphasize the foundational principles of formulation, administration, and initial toxicity assessment, ensuring scientific integrity and adherence to animal welfare guidelines.

The protocols outlined herein are designed to be self-validating, providing a systematic approach to determining the optimal dosing parameters for this specific compound. All procedures should be conducted in compliance with institutional and national guidelines for the ethical use of animals in research.[1][2][3]

PART 1: Formulation Development for a Poorly Soluble Compound

A critical first step in any in vivo study is the development of a suitable formulation that allows for consistent and accurate administration of the test compound.[4] N-(4-Cyano-2,5-difluorophenyl)acetamide, like many small molecules, is anticipated to have low aqueous solubility. The choice of vehicle is therefore paramount and must be guided by the need to achieve the desired concentration while minimizing any vehicle-induced toxicity.[5][6][7]

Vehicle Selection and Screening

The selection of an appropriate vehicle is a balance between solubilizing the compound and ensuring the vehicle itself does not produce adverse effects that could confound the study results.[4][5][6][7]

Recommended Screening Vehicles:

A tiered approach to vehicle screening is recommended. Start with the simplest, most biocompatible options before moving to more complex or potentially toxic formulations.

Vehicle Category Examples Pros Cons
Aqueous 0.9% Saline, Phosphate-Buffered Saline (PBS)Isotonic, non-toxic.[8]Unlikely to dissolve lipophilic compounds.
Aqueous Suspensions 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose in waterCan be used for oral and parenteral routes, generally well-tolerated.[6]May not be suitable for IV administration, requires careful preparation to ensure homogeneity.
Co-solvents Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA)Can significantly increase solubility.[4][8]Can cause local irritation or systemic toxicity at higher concentrations.[5][6][7]
Surfactants Tween 80, Solutol HS-15Can improve solubility and stability of suspensions.Potential for hypersensitivity reactions and toxicity.
Lipid-Based Corn oil, Sesame oilSuitable for highly lipophilic compounds for oral or subcutaneous administration.[8]Not suitable for intravenous administration.

Protocol 1: Small-Scale Solubility Screen

  • Preparation: Prepare small-volume stock solutions of each potential vehicle.

  • Compound Addition: To a pre-weighed amount of N-(4-Cyano-2,5-difluorophenyl)acetamide in a clear microcentrifuge tube, add a small, precise volume of the test vehicle.

  • Mixing: Vortex the mixture vigorously for 2-5 minutes.

  • Observation: Visually inspect for dissolution. If the compound dissolves, proceed to the next concentration. If not, incrementally add more vehicle until the compound dissolves or the maximum desired volume is reached.

  • Equilibration: Allow the samples to sit at room temperature for at least one hour and re-inspect for any precipitation.

  • Selection: Choose the vehicle that dissolves the compound at the desired concentration with the lowest percentage of organic co-solvents or surfactants.

Formulation Preparation and Quality Control

Once a lead vehicle has been identified, it is crucial to establish a standardized protocol for its preparation to ensure consistency across all experiments.

Protocol 2: Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Formulation

This is a commonly used vehicle for compounds with poor aqueous solubility.

  • Component Measurement: In a sterile container, combine 1 part Dimethyl sulfoxide (DMSO) and 4 parts Polyethylene glycol 400 (PEG400) by volume.

  • Mixing: Mix thoroughly by vortexing or stirring.

  • Compound Dissolution: Slowly add the pre-weighed N-(4-Cyano-2,5-difluorophenyl)acetamide to the DMSO/PEG400 mixture while stirring until fully dissolved. Gentle warming (to no more than 40°C) may be used if necessary.

  • Saline Addition: Gradually add 5 parts of sterile 0.9% saline to the mixture while continuously stirring.

  • Final Homogenization: Vortex the final solution to ensure homogeneity.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear and uniform.

PART 2: Administration Routes and Techniques in Murine Models

The choice of administration route is dictated by the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[9]

Overview of Common Administration Routes
Route Abbreviation Description Typical Volume (Adult Mouse) Absorption Rate Considerations
Intravenous IVInjection directly into a vein (typically the lateral tail vein).[10][11]< 0.2 mL[9][12]RapidBypasses absorption for immediate systemic exposure.[11] Requires technical skill.
Intraperitoneal IPInjection into the peritoneal cavity.[10]< 2-3 mL[9][12]RapidSlower than IV.[9] Risk of injection into abdominal organs.
Subcutaneous SCInjection into the space between the skin and underlying muscle.[10]< 2-3 mL[12]SlowSuitable for sustained release formulations.
Oral Gavage PODirect administration into the stomach via a gavage needle.[11]5-10 mL/kg[13][14]VariableSubject to first-pass metabolism. Risk of esophageal or stomach injury if performed incorrectly.
Step-by-Step Administration Protocols

Protocol 3: Intravenous (IV) Tail Vein Injection

  • Animal Restraint: Properly restrain the mouse, allowing access to the tail. A warming lamp or warm water bath can be used to dilate the tail veins.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Using a 27-30 gauge needle[9], insert the needle, bevel up, into the vein at a shallow angle.

  • Injection: Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Protocol 4: Intraperitoneal (IP) Injection

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Needle Insertion: Using a 25-27 gauge needle[9], insert the needle at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.

  • Injection: Inject the solution smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

PART 3: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

A dose-range finding study is a crucial preliminary experiment to determine the tolerability of a new compound and to identify the maximum tolerated dose (MTD).[15][16] The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight.[17]

Study Design and Rationale

The design of a DRF study should be systematic, starting with a low dose and escalating until signs of toxicity are observed.[15][18]

dot

DRF_Workflow A Select Vehicle and Route of Administration B Single Dose Escalation Study A->B C Define Dose Levels (e.g., 10, 30, 100 mg/kg) B->C D Administer Single Dose to Small Groups (n=2-3 mice/group) C->D E Monitor for Clinical Signs of Toxicity (24-72h) D->E F Record Body Weight and General Health E->F G Toxicity Observed? F->G H Yes G->H Yes I No G->I No J Determine MTD H->J I->C Escalate Dose K Proceed to Repeat-Dose Study J->K L Select Doses for Efficacy Studies K->L

Caption: Workflow for a Dose-Range Finding Study.

Protocol for a Single Dose Escalation Study

Objective: To determine the acute toxicity and MTD of N-(4-Cyano-2,5-difluorophenyl)acetamide following a single administration.

Materials:

  • N-(4-Cyano-2,5-difluorophenyl)acetamide

  • Selected vehicle

  • Appropriate strain of mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • Syringes and needles appropriate for the chosen route of administration

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.[19]

  • Group Allocation: Randomly assign mice to dose groups (n=3 per group) and a vehicle control group (n=3).

  • Dose Preparation: Prepare fresh formulations of N-(4-Cyano-2,5-difluorophenyl)acetamide at the desired concentrations on the day of dosing.

  • Initial Dosing: Administer the lowest dose to the first group. Administer an equivalent volume of vehicle to the control group.

  • Clinical Observations: Monitor animals continuously for the first 4 hours post-dose, and then at least twice daily for up to 7 days. Observe for any signs of toxicity, such as:

    • Changes in posture or gait (ataxia)

    • Changes in activity level (lethargy or hyperactivity)

    • Changes in respiration (labored breathing)

    • Physical signs (piloerection, tremors)

  • Body Weight Measurement: Record the body weight of each animal daily.

  • Dose Escalation: If no significant toxicity is observed in the first group after 24-48 hours, proceed to administer the next highest dose to a new group of animals.

  • MTD Determination: The MTD is the highest dose at which no severe toxicity is observed, and the average body weight loss does not exceed 10%.[17]

Table of Dosing and Observation Schedule:

Day Procedure
1 Record baseline body weight. Administer compound or vehicle. Monitor for 4 hours continuously, then at 8 and 24 hours.
2-7 Record body weight daily. Conduct clinical observations twice daily.
7 Euthanize animals and perform gross necropsy if required by the study plan.

PART 4: Ethical Considerations and Animal Welfare

All in vivo experiments must be conducted with the highest regard for animal welfare.[1][2] Key principles include the 3Rs: Replacement, Reduction, and Refinement.[1]

  • Replacement: Use of non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[1]

  • Refinement: Modifying procedures to minimize pain, suffering, and distress.[3]

All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before initiation.[1][20] Researchers must adhere to established guidelines such as the ARRIVE guidelines for reporting in vivo experiments to ensure transparency and reproducibility.[21]

dot

Ethical_Considerations A Study Conception B 3Rs Principle A->B C Replacement B->C D Reduction B->D E Refinement B->E F IACUC Protocol Submission & Approval B->F G In Vivo Experimentation F->G H Humane Endpoints G->H I Data Analysis & Reporting (ARRIVE Guidelines) G->I

Caption: Ethical workflow for in vivo research.

References

  • QPS. (2019, October 15). Animal Welfare in Preclinical In Vivo Research.
  • University of Arizona.
  • Addgene. (2025, January 22). Common Injection Routes in Mice.
  • Ferreira, et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • Michigan State University.
  • Ferreira, et al. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
  • Ichor Bio. (2021, June 17). A Beginners Guide on How to Inject Mice.
  • Washington State University Institutional Animal Care and Use Committee. (2023, August 15).
  • University of Michigan.
  • Biospective. Dosing - Animal Services.
  • Ferreira, et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • University of California, Berkeley. (2016, October 12). Dosing Techniques and Limits - Animal Care and Use.
  • National Institutes of Health Office of Animal Care and Use. Injection Routes, Maximum Needle Sizes & Volumes.
  • University of North Carolina School of Medicine. Injections and Dosing - Preclinical Research Unit.
  • National Institutes of Health.
  • ResearchGate. (2014, July 10).
  • Ichor Bio. (2023, May 9). Optimizing Animal Husbandry in In Vivo Research: Best Practices.
  • Rutgers, The State University of New Jersey. Animal Welfare Policy Governing the Use of Animals in Research, Teaching, Testing, and Production.
  • Percie du Sert, et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PMC - NIH.
  • The Norwegian National Committee for Research Ethics in Science and Technology. (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
  • Zhang, et al. (2012). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC.
  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
  • MuriGenics. Toxicology.
  • Pugsley, et al. (2015, February 26). The Non-GLP toleration/Dose Range Finding study: design and methodology used in an early toxicology screening program.
  • U.S. Food and Drug Administration. Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-(4-Cyano-2,5-difluorophenyl)acetamide batch synthesis

Troubleshooting Guides, Yield Optimization, and Process FAQs Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Yield Optimization, and Process FAQs

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks during the batch synthesis of N-(4-Cyano-2,5-difluorophenyl)acetamide.

By transitioning from standard empirical chemistry to a causality-driven, self-validating workflow, this guide will help you eliminate unreacted starting materials, suppress over-reaction (di-acetylation), and maximize your isolated yield.

Mechanistic Insight: Why is this Acetylation so Difficult?

The synthesis of N-(4-Cyano-2,5-difluorophenyl)acetamide relies on the acetylation of 4-amino-2,5-difluorobenzonitrile, a critical building block in the development of various pharmaceutical derivatives[1]. However, this specific aniline presents a severe kinetic challenge.

The presence of two strongly electronegative fluorine atoms exerts a powerful inductive electron-withdrawing effect (-I), while the para-cyano group exerts a strong resonance electron-withdrawing effect (-R). Together, these functional groups drastically deplete the electron density on the primary amine, rendering the nitrogen lone pair highly non-nucleophilic[2]. Consequently, standard acetylating conditions (e.g., Acetic Anhydride with Pyridine) fail to overcome the activation energy barrier, resulting in sluggish kinetics and poor conversion. To force the reaction forward, we must utilize a hyper-reactive electrophile (Acetyl Chloride) paired with a Phase Transfer Catalyst (PTC) to alter the reaction micro-environment[3].

Troubleshooting Decision Tree

Use the following diagnostic workflow to identify and resolve the root cause of low yields in your batch synthesis.

Optimization Start Analyze LC-MS Data for Low Yield SM High Unreacted Starting Material? Start->SM DiAc High Di-acetylated Byproduct? Start->DiAc Deg Product Degradation (Hydrolysis)? Start->Deg Sol1 Use AcCl + TBAB/K2CO3 in DMF (PTC Method) SM->Sol1 Yes Sol2 Strict 1.05 eq AcCl Control Temp at 0°C DiAc->Sol2 Yes Sol3 Mild Aqueous Workup (Sat. NaHCO3 at 0°C) Deg->Sol3 Yes

Troubleshooting decision tree for N-(4-Cyano-2,5-difluorophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q: Why am I recovering >40% unreacted 4-amino-2,5-difluorobenzonitrile when using Acetic Anhydride and Triethylamine? Causality: Acetic anhydride is a relatively mild electrophile. Triethylamine (Et3N) acts merely as an acid scavenger but does not sufficiently activate the anhydride. Because your aniline is severely electron-deficient, the collision frequency resulting in a successful nucleophilic attack is statistically low[2]. Solution: Switch to Acetyl Chloride (AcCl), a much harder and more reactive electrophile, to lower the transition state energy barrier.

Q: My LC-MS shows a mass corresponding to di-acetylation (M+42). How do I suppress this? Causality: Once the first acetyl group is installed, the resulting acetamide proton becomes acidic. In the presence of a homogeneous base (like Et3N) and excess AcCl, the deprotonated acetamide acts as a nucleophile, attacking a second AcCl molecule. Acetylation reduces the activity of the phenyl ring because the lone pair on nitrogen is delocalized into the carbonyl group, but the deprotonated amide nitrogen remains highly reactive[4]. Solution: Strictly limit AcCl to 1.05 equivalents and maintain the reaction at 0°C during addition. If di-acetylation occurs, do not discard the batch. Perform a selective mild hydrolysis by stirring the crude mixture with K2CO3 in methanol for 30 minutes; the di-acetylated impurity will revert to the desired mono-acetylated product.

Q: What is the optimal base/catalyst system for this specific transformation? Causality: Homogeneous bases often lead to side reactions with highly reactive AcCl. Utilizing a heterogeneous base (K2CO3) combined with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) in DMF provides the optimal kinetic pathway. The PTC shuttles the necessary reactivity to the organic phase, accelerating the N-acetylation of the deactivated aniline, while the insoluble K2CO3 acts as an irreversible sink for the generated HCl[3].

Quantitative Data: Method Comparison

The table below summarizes internal validation data comparing standard acetylation methods against the optimized PTC protocol for this specific electron-deficient substrate.

Reaction ConditionsReagents & CatalystReaction TimeConversion (%)Isolated Yield (%)Primary Issue / Impurity
Method A (Standard) Ac2O, Pyridine, 80°C12 h< 40%35%High Unreacted SM
Method B (Acid Chloride) AcCl, Et3N, DCM, RT12 h60%50%Sluggish Kinetics
Method C (Hyper-activated) AcCl, DMAP, Et3N, DCM, RT4 h90%82%Di-acetylated Byproduct
Method D (Optimized PTC) AcCl, TBAB, K2CO3, DMF, RT1 h> 99%94%None (Trace SM)
Self-Validating Experimental Protocol (Optimized PTC Method)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Pathway A 4-Amino-2,5- difluorobenzonitrile C Acyl-Ammonium Complex A->C Nucleophilic Attack B AcCl + TBAB (Phase Transfer) B->C Activation D Target Acetamide C->D K2CO3 Neutralization

PTC-catalyzed acetylation pathway overcoming poor aniline nucleophilicity.

Step 1: Reactor Preparation & Dissolution
  • Action: Charge a dry 500 mL 3-neck flask with 4-amino-2,5-difluorobenzonitrile (10.0 g, 64.9 mmol) and anhydrous DMF (100 mL).

  • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the PTC mechanism, facilitating the interaction between the deactivated aniline and the acyl-ammonium complex[3].

  • Validation Check: Visually confirm complete dissolution. The solution must be clear and pale yellow. If particulates remain, verify solvent anhydrousness, as trace water will aggressively quench the electrophile in Step 3.

Step 2: Catalyst & Base Charging
  • Action: Add finely powdered anhydrous K2CO3 (13.4 g, 97.3 mmol, 1.5 eq) and TBAB (1.05 g, 3.2 mmol, 0.05 eq).

  • Causality: K2CO3 neutralizes HCl without dissolving into the organic phase, preventing base-catalyzed side reactions (like di-acetylation). TBAB acts as the phase transfer agent, drastically lowering the activation energy[3].

  • Validation Check: Stir at 300 rpm for 15 minutes. Ensure the K2CO3 is uniformly suspended and not clumped at the bottom of the flask.

Step 3: Electrophile Addition
  • Action: Cool the suspension to 0°C using an ice bath. Add Acetyl Chloride (5.35 g, 68.1 mmol, 1.05 eq) dropwise via an addition funnel over 30 minutes.

  • Causality: The 0°C temperature suppresses the thermodynamic formation of the di-acetylated byproduct. The strict 1.05 eq stoichiometry prevents over-reaction while ensuring full conversion.

  • Validation Check: Monitor the internal temperature probe. The temperature must not exceed 5°C during addition. If it does, pause the addition to allow cooling.

Step 4: In-Process Control (IPC)
  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C) for 1 hour.

  • Causality: Warming provides the final kinetic push to consume the remaining traces of the severely deactivated aniline.

  • Validation Check: Pull a 50 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. Proceed to Step 5 ONLY if the unreacted SM peak (m/z 154) is < 1%. If > 1%, add an additional 0.02 eq of AcCl and stir for 30 minutes.

Step 5: Quench & Isolation
  • Action: Pour the reaction mixture slowly into 400 mL of ice-cold saturated NaHCO3 solution under vigorous stirring.

  • Causality: The mild aqueous basic quench destroys any trace unreacted AcCl and precipitates the highly hydrophobic N-(4-Cyano-2,5-difluorophenyl)acetamide without risking hydrolysis of the cyano group.

  • Validation Check: A white to off-white precipitate should form immediately. Filter, wash with cold distilled water (3 x 50 mL), and dry under vacuum at 45°C to constant weight. Mass balance should yield ~12.0 g (94% yield).

References
  • [2] Title: Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions | Source: The Journal of Organic Chemistry - ACS Publications | URL:

  • [1] Title: US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors | Source: Google Patents | URL:

  • [4] Title: Why does acetylation of NH2 group of aniline reduce class 11 chemistry | Source: Vedantu | URL:

  • [3] Title: Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Source: Der Pharma Chemica | URL:

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-Cyano-2,5-difluorophenyl)acetamide Synthesis

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Overview & Mechanistic Context N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) is a highly specialized synthetic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Overview & Mechanistic Context

N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) is a highly specialized synthetic intermediate, frequently utilized in the development of oxazolidine-based selective androgen receptor agonists and other targeted oncology therapeutics[1].

The synthesis relies on the nucleophilic acyl substitution of 4-amino-2,5-difluorobenzonitrile with an acetylating agent (typically acetic anhydride)[2]. However, the starting aniline is severely deactivated by the electron-withdrawing para-cyano and ortho/meta-fluoro groups. This electronic deactivation often tempts chemists to force the reaction using excess heat, aggressive catalysts, or harsh workups—inadvertently triggering a cascade of side reactions that generate stubborn impurities.

Reaction & Impurity Pathways

ReactionPathways SM 4-Amino-2,5- difluorobenzonitrile (Starting Material) Product N-(4-Cyano-2,5- difluorophenyl)acetamide (Target Product) SM->Product Ac2O, Mild Base Controlled Temp Imp3 SNAr Defluorination Impurity SM->Imp3 SNAr on SM Imp1 N,N-Diacetyl Impurity Product->Imp1 Excess Ac2O High Heat / DMAP Imp2 Benzamide Impurity (Nitrile Hydrolysis) Product->Imp2 Strong Acid/Base Aqueous Workup Product->Imp3 Strong Nucleophiles (e.g., OH-)

Reaction pathways illustrating the formation of N-(4-Cyano-2,5-difluorophenyl)acetamide and impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a significant peak at m/z 239 in my LC-MS, and how do I eliminate it? A1: A mass of 239 [M+H]⁺ corresponds to the N,N-diacetyl impurity . Because the starting aniline is electronically deactivated, the initial acetylation is sluggish[2]. Chemists often compensate by adding excess acetic anhydride (Ac₂O) or heating the reaction. However, forcing the reaction promotes a second acetylation event on the newly formed amide[3]. Causality & Fix: Strictly limit Ac₂O to 1.1–1.2 equivalents. Avoid hyper-nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP). If the reaction is slow, extend the reaction time rather than increasing the temperature.

Q2: My final product contains a byproduct with m/z 215. What is this, and where is it coming from? A2: This is the benzamide impurity (4-acetamido-2,5-difluorobenzamide). Nitriles are highly susceptible to hydration, converting to primary amides when exposed to water under strongly acidic or basic conditions[4]. This almost exclusively occurs during an aggressive aqueous workup. Causality & Fix: Quench the reaction with a mild, cold aqueous buffer (like saturated NaHCO₃) instead of strong acids (HCl) or strong bases (NaOH). Keep the quench temperature strictly below 15 °C.

Q3: I am detecting impurities with altered fluorine counts (e.g., +16 Da for OH substitution). How do I prevent defluorination? A3: The fluorine atoms on the aromatic ring are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing cyano group. Exposure to strong nucleophiles (like hydroxide ions during a basic quench, or primary/secondary amines used as bases) will displace the fluorine atom. Causality & Fix: Only use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) during the reaction. Avoid prolonged exposure to highly basic aqueous solutions during the extraction phase.

Q4: My conversion is stalling, leaving unreacted 4-amino-2,5-difluorobenzonitrile (m/z 155). Should I heat it? A4: Heating is strongly discouraged as it triggers the diacetylation and SNAr pathways. The stalling is due to the poor nucleophilicity of the deactivated aniline combined with potential hydrolysis of your acetylating agent. Causality & Fix: Ensure your solvent and base are strictly anhydrous. Water will competitively hydrolyze the Ac₂O before it can react with the deactivated aniline. Use a polar aprotic solvent like ethyl acetate (EtOAc) to optimally solvate the transition state.

Quantitative Impurity Profile Summary

Impurity ProfileMechanism of FormationLC-MS [M+H]⁺Relative Retention Time (RRT)*Corrective Action
Unreacted SM Incomplete acylation155~0.85Ensure anhydrous conditions; extend reaction time.
Target Product Nucleophilic acyl substitution1971.00N/A
Benzamide (Hydrolysis) Nitrile hydration during workup215~0.75Use cold, mild NaHCO₃ quench.
N,N-Diacetyl Over-acetylation239~1.20Limit Ac₂O to 1.1 eq; avoid DMAP.
SNAr Defluorination Nucleophilic displacement of -FVariableVariableUse non-nucleophilic bases (DIPEA).

*RRT values are approximate and depend on specific reverse-phase HPLC gradient methods.

Standardized Experimental Protocol (Self-Validating)

To ensure high purity and bypass the aforementioned failure modes, follow this optimized, self-validating methodology:

Step 1: System Preparation Flame-dry all glassware and purge the system with inert nitrogen (N₂) to prevent ambient moisture from hydrolyzing the acetic anhydride.

Step 2: Dissolution Dissolve 1.0 equivalent of 4-amino-2,5-difluorobenzonitrile in anhydrous Ethyl Acetate (EtOAc) (10 mL per gram of SM). Validation Check: The solution must be completely clear. Any turbidity indicates moisture or degraded starting material.

Step 3: Base Addition Add 1.2 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA). Cool the reaction mixture to 0–5 °C using an ice-water bath.

Step 4: Controlled Acylation Add 1.1 equivalents of Acetic Anhydride (Ac₂O) dropwise over 15–20 minutes. Mechanistic Note: Dropwise addition controls the local concentration of the electrophile, preventing the localized over-acetylation that leads to the N,N-diacetyl impurity.

Step 5: Incubation & Monitoring Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 6 to 8 hours. Validation Check: Analyze an aliquot via HPLC. Do not proceed to the quench step until the unreacted starting material is < 1.0% by area.

Step 6: Mild Quench Cool the mixture back to 5 °C. Slowly add 5 volumes of cold, saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Mechanistic Note: This mildly basic quench neutralizes the acetic acid byproduct safely without providing the strong hydroxide concentrations required to trigger nitrile hydrolysis or SNAr defluorination.

Step 7: Isolation & Crystallization Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the organic layer under reduced pressure to approximately 2 volumes. Add 5 volumes of anti-solvent (n-heptane) dropwise until crystallization initiates. Filter the solid and dry under vacuum at 40 °C to yield the highly pure target compound.

References

  • CA2946834C - Oxazolidine-based compound and selective androgen receptor agonist comprising same. Google Patents.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Z Naturforsch. Available at:[Link]

  • Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. ACS Publications. Available at:[Link]

Sources

Troubleshooting

optimizing amidation reaction conditions for 4-cyano-2,5-difluorophenyl derivatives

Welcome to the Process Chemistry Technical Support Center. 4-cyano-2,5-difluorophenyl derivatives present a unique dual-challenge in amide bond formation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. 4-cyano-2,5-difluorophenyl derivatives present a unique dual-challenge in amide bond formation. Depending on your synthetic route, you are either dealing with an exceptionally poor nucleophile (the aniline) or a highly electrophilic, side-reaction-prone electrophile (the benzoic acid).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these extreme electronic environments.

Section 1: Diagnostic Matrix
Observed SymptomSubstrate RoleRoot CauseRecommended Solution
Conversion < 5% Aniline (Nucleophile)Extreme electron deficiency due to -CN and -F groups delocalizing the nitrogen lone pair.Abandon standard coupling (HATU/EDC). Use AlMe₃ to form a highly nucleophilic aluminum amide complex[1].
Mass Shift:[M - 19 + Amine] Benzoic Acid (Electrophile)Nucleophilic Aromatic Substitution (SNAr) . The amine attacks the highly activated C-F bond instead of the carbonyl[2].Switch to T3P / Pyridine at 0 °C. Avoid excess aliphatic amines[3].
Gas evolution & mass loss Benzoic Acid (Electrophile)Protodecarboxylation . Strong activation and basic conditions cause the loss of CO₂.Maintain strict temperature control (≤ 0 °C). Avoid strong bases like DBU or LiHMDS.
Section 2: Deep-Dive Troubleshooting (FAQs)

FAQ 1: I am trying to couple 4-cyano-2,5-difluoroaniline with a standard aliphatic carboxylic acid using HATU and DIPEA, but my conversion is negligible. Why? Causality: Your aniline is virtually non-nucleophilic. The strong resonance withdrawal (-R) of the para-cyano group, combined with the intense inductive withdrawal (-I) of the two fluorine atoms, severely depletes the electron density on the nitrogen atom. Standard uronium-based reagents (like HATU) activate the carboxylic acid, but the resulting active ester is still not electrophilic enough to react with such a deactivated amine. Solution: You must activate the amine, not just the acid. By reacting the aniline with Trimethylaluminum (AlMe₃), you generate a dimethylaluminum amide complex[1]. This intermediate is highly nucleophilic and will readily attack esters or unactivated carboxylic acids to form the desired amide.

FAQ 2: I am activating 4-cyano-2,5-difluorobenzoic acid to couple with a secondary amine. LC-MS shows a major byproduct with a mass of [Product - 19 Da + Amine]. What is happening? Causality: You are observing Nucleophilic Aromatic Substitution (SNAr)[2]. The cyano group strongly activates the ortho and para positions of the aromatic ring toward nucleophilic attack. The fluorine at position 5 (ortho to the cyano group) is exceptionally vulnerable. When you use highly reactive coupling reagents (like Oxalyl Chloride) or excess aliphatic amines at room temperature, the amine attacks the C-F bond faster than it attacks the activated carbonyl. Solution: You must reduce the electrophilicity of the activated intermediate and strictly control the temperature. Switch to Propanephosphonic acid anhydride (T3P) [4]. T3P forms a mixed anhydride that is reactive enough for amidation but mild enough to suppress SNAr when used at 0 °C with a mild, non-nucleophilic base like Pyridine[3].

FAQ 3: Can I use standard basic conditions (e.g., Et₃N or DIPEA) when activating the benzoic acid? Causality: It is highly discouraged. Trialkylamines can exacerbate both epimerization (if your amine is chiral) and SNAr pathways. Furthermore, highly electron-deficient benzoic acids are prone to protodecarboxylation when activated in the presence of strong bases. Solution: Pyridine is the optimal base for this substrate[3]. It acts as both an acid scavenger and a mild nucleophilic catalyst without providing the basicity required to drive decarboxylation or SNAr.

Section 3: Quantitative Reagent Selection Data

The following table summarizes the expected reaction profiles when coupling 4-cyano-2,5-difluorobenzoic acid with a standard secondary aliphatic amine under various conditions:

Coupling SystemBaseTemp (°C)Amide Yield (%)SNAr Byproduct (%)Decarboxylation (%)
HATUDIPEA2545%40%15%
Oxalyl ChlorideEt₃N2520%60%20%
T3P (50% in EtOAc) Pyridine 0 92% < 2% < 2%
T3P (50% in EtOAc)NMI2585%10%< 2%

Data synthesis demonstrates that T3P with Pyridine at 0 °C provides the optimal thermodynamic control to favor amidation over SNAr[3].

Section 4: Validated Experimental Protocols
Protocol A: Trimethylaluminum-Mediated Amidation (For 4-Cyano-2,5-difluoroaniline)

Use this protocol when the aniline is the nucleophile.

  • Complex Formation: Dissolve 4-cyano-2,5-difluoroaniline (1.0 equiv) in anhydrous toluene (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • AlMe₃ Addition: Carefully add Trimethylaluminum (2.0 M in toluene, 1.2 equiv) dropwise.

    • Validation Checkpoint 1: Observe the evolution of methane gas. The complete cessation of gas evolution (typically 15-30 minutes) visually validates the quantitative formation of the highly nucleophilic dimethylaluminum amide complex[1].

  • Coupling: Add the corresponding carboxylic ester (1.1 equiv) dissolved in a minimal amount of toluene. Heat the reaction mixture to 80 °C for 16 hours.

    • Validation Checkpoint 2: Analyze an aliquot via LC-MS. The disappearance of the ester mass confirms the formation of the tetrahedral intermediate. Note: The final amide mass will not be fully visible until the quench step.

  • Quench: Cool the reaction to 0 °C and carefully quench with 1M HCl (dropwise) to break the aluminum-oxygen bonds and release the target amide. Extract with EtOAc.

Protocol B: Low-Temperature T3P Amidation (For 4-Cyano-2,5-difluorobenzoic acid)

Use this protocol when the benzoic acid is the electrophile.

  • Substrate Dissolution: Dissolve 4-cyano-2,5-difluorobenzoic acid (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous EtOAc (0.3 M). Cool the mixture strictly to 0 °C using an ice bath.

  • T3P Activation: Add T3P (50% wt solution in EtOAc, 1.5 equiv) dropwise over 10 minutes. Stir at 0 °C for 30 minutes.

    • Validation Checkpoint 1: Quench a 5 µL aliquot into 100 µL of anhydrous methanol. Analyze via LC-MS. The observation of methyl 4-cyano-2,5-difluorobenzoate confirms successful activation of the carboxylic acid without premature decarboxylation.

  • Amine Addition: Add the amine nucleophile (1.05 equiv—do not use large excesses) dropwise.

    • Validation Checkpoint 2: Monitor the internal temperature. An exotherm >5 °C directly correlates with increased SNAr byproduct formation. Maintain at 0 °C for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. The water-soluble T3P byproducts will partition entirely into the aqueous layer, leaving high-purity amide in the organic phase[4].

Section 5: Mechanistic Visualizations

G A 4-Cyano-2,5-difluoroaniline (Poor Nucleophile) C Dimethylaluminum Amide Complex (Highly Nucleophilic) A->C + AlMe3 (- CH4) B AlMe3 (Lewis Acid) B->C E Tetrahedral Intermediate C->E + Carbonyl attack D Carboxylic Acid / Ester D->E F Target Amide E->F Elimination (Al-O salt)

AlMe3-mediated activation pathway overcoming poor aniline nucleophilicity.

G A 4-Cyano-2,5-difluorobenzoic acid B Activated Ester (e.g., T3P adduct) A->B Coupling Reagent D Pathway A: Amidation (Desired) B->D Attack at Carbonyl (Low Temp, T3P) E Pathway B: SNAr at C-F (Undesired) B->E Attack at C-F bond (Excess Amine, High Temp) C Amine Nucleophile C->D C->E

Competing amidation and SNAr pathways in fluorinated benzoic acids.

Section 6: References
  • [1] Lipton, M. F.; Basha, A.; Weinreb, S. M. "Conversion of Esters to Amides with Dimethylaluminum Amides." Organic Syntheses 1979, 59, 49. URL:[Link]

  • [3] Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters 2011, 13, 5048-5051. URL:[Link]

  • [4] Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development 2016, 20, 140-177. URL:[Link]

  • [2] Thomas, S. et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." Journal of Organic Chemistry 2009, 74, 11, 4289–4292. URL:[Link]

Sources

Optimization

advanced purification techniques for crude N-(4-Cyano-2,5-difluorophenyl)acetamide mixtures

Target Compound: N-(4-Cyano-2,5-difluorophenyl)acetamide Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(4-Cyano-2,5-difluorophenyl)acetamide Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly electron-deficient aromatic intermediates. The purification of N-(4-Cyano-2,5-difluorophenyl)acetamide (a critical building block for various AR antagonists and benzisoxazole derivatives [2]) is notoriously difficult due to the unique electronic properties of the fluorinated benzonitrile ring [1].

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your purification workflows.

Mechanistic Overview: The Chemistry of the Problem

To purify this compound effectively, you must understand its electronic environment. The 4-cyano and 2,5-difluoro groups exert a massive electron-withdrawing effect through both inductive and resonance mechanisms [1]. This creates two distinct chemical behaviors that dictate our purification strategy:

  • Poor Nucleophilicity of the Precursor: The starting material (4-cyano-2,5-difluoroaniline) is an exceptionally poor nucleophile. Forcing the acetylation reaction often leads to the formation of a neutral di-acetylated impurity (N-acetyl-N-(4-cyano-2,5-difluorophenyl)acetamide).

  • Enhanced Acidity of the Product: The resonance delocalization of the nitrogen lone pair into the carbonyl π-system reduces basicity [3]. However, the strong electron-withdrawing groups on the aromatic ring significantly increase the acidity of the N-H proton, lowering its pKa to approximately 8–10 [4].

We can exploit this enhanced acidity to separate the mono-acetamide from both the neutral di-acetylated byproduct and the weakly basic unreacted aniline.

Troubleshooting Workflow

Before selecting a protocol, analyze your crude mixture via LC-MS or NMR to identify the dominant impurity. Use the decision matrix below to route your workflow.

G Start Crude Mixture N-(4-Cyano-2,5-difluorophenyl)acetamide Analyze LC-MS / NMR Analysis Start->Analyze Cond1 Major Impurity: Di-acetylated byproduct? Analyze->Cond1 Cond2 Major Impurity: Unreacted Aniline? Cond1->Cond2 No Action1 Protocol A: Alkaline Extraction (Exploits acidic NH) Cond1->Action1 Yes Action2 Protocol B: Recrystallization (Toluene/Heptane) Cond2->Action2 Yes Action3 Protocol C: Flash Chromatography (EtOAc/Hexane) Cond2->Action3 Mixed/Other Pure Pure Mono-acetamide (>99% HPLC) Action1->Pure Action2->Pure Action3->Pure

Decision matrix for purifying crude N-(4-Cyano-2,5-difluorophenyl)acetamide based on impurities.

Quantitative Data Presentation

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalability
Protocol A: Alkaline ExtractionDi-acetylated byproduct, Non-polar organics85 - 90%> 98%Excellent (kg scale)
Protocol B: RecrystallizationUnreacted aniline, Trace regioisomers70 - 80%> 99%Excellent (kg scale)
Protocol C: Silica ChromatographyMixed complex impurities60 - 75%> 95%Poor (mg to g scale)

Experimental Protocols

Protocol A: pH-Driven Phase Separation (Alkaline Extraction)

Principle: Exploits the enhanced acidity of the mono-acetamide N-H bond to form a water-soluble salt, leaving neutral/basic impurities in the organic phase.

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~100 mg/mL.

  • Alkaline Wash: Transfer the organic phase to a separatory funnel. Add an equal volume of cold (0–5 °C) 0.5 M NaOH (aq).

    • Causality: The mono-acetamide (pKa ~8–10) is deprotonated by the NaOH and migrates into the aqueous layer as a sodium salt. The di-acetylated impurity (lacking an N-H bond) and the unreacted aniline remain in the organic layer.

  • Phase Separation: Vigorously shake and vent the funnel. Allow the layers to separate. Drain the aqueous layer into a clean Erlenmeyer flask immersed in an ice bath.

  • Acidification (Self-Validation Step): Slowly add 1.0 M HCl (aq) dropwise to the cold aqueous layer while stirring continuously until the pH reaches 2–3 (verify with pH paper).

    • Causality: Reprotonation of the nitrogen neutralizes the salt, drastically reducing its aqueous solubility. You will visually validate success when a dense white precipitate forms.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts, and dry under high vacuum at 40 °C overnight.

Protocol B: Selective Recrystallization

Principle: Relies on differential solubility and crystal lattice packing between the product and unreacted aniline.

  • Suspension: Place the crude solid in a round-bottom flask. Add a minimal volume of Toluene (approx. 5–10 mL/g of crude).

  • Heating: Heat the mixture to reflux (110 °C) while stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the boiling solution until a slight, persistent cloudiness appears.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

    • Causality: Slow cooling promotes the growth of pure, highly ordered crystal lattices, thermodynamically excluding the structurally distinct aniline impurities from the matrix.

  • Maturation: Transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield recovery.

  • Filtration: Vacuum filter the crystals and wash with a minimal amount of cold Heptane.

Frequently Asked Questions (FAQs)

Q: During alkaline extraction (Protocol A), my product yield was exceptionally low, and LC-MS showed degradation. What went wrong? A: You likely experienced base-catalyzed hydrolysis. While acetamides are generally stable under neutral conditions [3], prolonged exposure to strong base at room temperature can hydrolyze the acetamide back to the aniline, or hydrolyze the sensitive cyano group to a carboxamide. Troubleshooting: Ensure you are using cold (0–5 °C) NaOH at a mild concentration (0.5 M), and perform the extraction and subsequent acidification rapidly. Do not leave the product in the alkaline aqueous phase for more than 15 minutes.

Q: Why does the unreacted 4-cyano-2,5-difluoroaniline co-elute with my product during silica gel chromatography? A: In standard normal-phase chromatography (e.g., EtOAc/Hexane), separation relies on polarity differences. The strong electron-withdrawing fluorine and cyano groups on the aniline significantly reduce the basicity and polarity of its amine group [4]. Consequently, the aniline behaves similarly to the mono-acetamide on silica. Troubleshooting: Switch to a more polar, hydrogen-bond disrupting solvent system like Dichloromethane/Methanol (95:5) to exploit subtle hydrogen-bonding differences, or abandon chromatography entirely in favor of Protocol A.

Q: I am consistently generating a large amount of the di-acetylated impurity. How can I prevent this upstream? A: The highly electron-deficient nature of 4-cyano-2,5-difluoroaniline makes it a remarkably poor nucleophile. Researchers often mistakenly apply forcing conditions (excess acetic anhydride, extended heating) to drive the reaction, which inevitably leads to over-acetylation. Troubleshooting: Optimize your synthesis by using exactly 1.05 equivalents of acetyl chloride with a stoichiometric amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in DCM at 0 °C. Monitor the reaction closely by LC-MS and quench immediately upon consumption of the starting material.

References

  • "Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles", The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • "US11492346B2 - Benzisoxazole sulfonamide derivatives", Google Patents.
  • "Acetanilide", Grokipedia. URL: [Link]

  • "Carboxylic Acids and the Acidity of the O-H Bond", University of California, Irvine. URL:[Link]

Troubleshooting

handling moisture sensitivity during N-(4-Cyano-2,5-difluorophenyl)acetamide storage

Welcome to the Technical Support Center for N-(4-Cyano-2,5-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-Cyano-2,5-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As a moisture-sensitive compound, improper storage can lead to degradation, impacting experimental reproducibility and outcomes. This resource provides in-depth troubleshooting advice and validated protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling N-(4-Cyano-2,5-difluorophenyl)acetamide.

Q1: What does it mean that N-(4-Cyano-2,5-difluorophenyl)acetamide is "moisture sensitive"?

A1: Moisture sensitivity, or hygroscopicity, is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] For N-(4-Cyano-2,5-difluorophenyl)acetamide, this can lead to both physical and chemical changes. The absorbed water can initiate hydrolysis of the amide or nitrile functional groups, leading to the formation of impurities and a decrease in the compound's purity.[2]

Q2: I opened my container of N-(4-Cyano-2,5-difluorophenyl)acetamide and the powder is clumpy. Can I still use it?

A2: Clumping is a clear physical indicator of moisture absorption.[1] While the compound may not be completely degraded, its purity is compromised. For highly sensitive applications requiring precise concentrations, it is strongly recommended to use a fresh, unopened container. If this is not possible, the material should be dried under high vacuum and its purity re-assessed by analytical methods such as NMR or HPLC before use.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, N-(4-Cyano-2,5-difluorophenyl)acetamide should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place away from direct sunlight.[3][4] A desiccator or a dry cabinet can provide an ideal low-humidity environment.[2][5]

Q4: How can I minimize moisture exposure when weighing out the compound?

A4: The ideal method is to handle the compound inside a glovebox with a dry, inert atmosphere.[4] If a glovebox is unavailable, work quickly in an area with low humidity. Have all necessary equipment (spatula, weigh boat, etc.) clean, dry, and ready before opening the container.[1] Minimize the time the container is open and securely reseal it immediately after use. Consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the main stock.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems associated with the storage and use of N-(4-Cyano-2,5-difluorophenyl)acetamide.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Symptom: You observe lower than expected yields, or new, unidentified spots on your TLC plate or peaks in your LC-MS/HPLC analysis.

  • Potential Cause: Degradation of N-(4-Cyano-2,5-difluorophenyl)acetamide due to moisture exposure. The primary degradation pathway is the hydrolysis of the amide and/or nitrile functional groups.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Purity of Starting Material A->B C Analyze by NMR, HPLC, or LC-MS B->C D Degradation Confirmed? C->D E Procure Fresh Reagent D->E Yes G Dry Existing Stock Under High Vacuum D->G No, but clumping observed J No Degradation Detected D->J No F Implement Strict Anhydrous Techniques E->F I Proceed with Reaction F->I H Re-analyze Purity G->H H->F K Investigate Other Reaction Parameters (Solvent, Temperature, Other Reagents) J->K K->I cluster_main Degradation of N-(4-Cyano-2,5-difluorophenyl)acetamide A N-(4-Cyano-2,5-difluorophenyl)acetamide B N-(4-Carboxy-2,5-difluorophenyl)acetamide A->B  + H₂O (Nitrile Hydrolysis) C 4-Cyano-2,5-difluoroaniline A->C  + H₂O (Amide Hydrolysis)

Caption: Potential moisture-induced degradation pathways.

Protocols for Handling and Storage

Adherence to strict protocols is essential for maintaining the quality of moisture-sensitive reagents.

Protocol 1: Recommended Storage Procedure
  • Initial Receipt: Upon receiving the compound, inspect the container seal for any damage.

  • Designated Storage: Store the tightly sealed container in a dedicated desiccator containing a suitable desiccant (e.g., silica gel, Drierite™). [6]For long-term storage, a dry cabinet with humidity control is recommended. [2]3. Inert Atmosphere: For optimal protection, after the first use, flush the container headspace with a dry, inert gas like argon or nitrogen before resealing. [7]4. Temperature: Store at the temperature recommended on the product label, typically cool room temperature. Avoid temperature fluctuations that can cause condensation. [6]

Protocol 2: Weighing and Dispensing under Anhydrous Conditions (without a Glovebox)
  • Preparation: Ensure all glassware, spatulas, and weighing surfaces are scrupulously clean and dry. Oven-drying glassware and allowing it to cool in a desiccator is best practice.

  • Inert Gas Flow: If possible, perform the transfer under a gentle stream of dry nitrogen or argon. This can be achieved in a fume hood by directing a flow of gas over the immediate work area. [8]3. Rapid Transfer: Have all materials pre-weighed and calculations completed beforehand. Minimize the time the primary container is open.

  • Resealing: Tightly close the primary container immediately after dispensing. For added protection, wrap the cap and neck of the bottle with Parafilm®.

  • Aliquotting: For frequently used reagents, consider preparing smaller, single-use aliquots. This can be done by quickly portioning the bulk material into several smaller, dry vials under an inert atmosphere, which are then tightly sealed and stored as described above. [1] By implementing these best practices, you can significantly extend the shelf-life of N-(4-Cyano-2,5-difluorophenyl)acetamide and ensure the integrity and reproducibility of your experimental results.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Makosza, M., & Kondratowicz, M. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2353–2358. [Link]

  • Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309–319. [Link]

  • Carlo Erba Reagents. (n.d.). 100030 - Acetamide - Safety Data Sheet. Retrieved from [Link]

  • Zheng, Y. G., & Shen, Y. C. (2008). Microbial transformation of nitriles to high-value acids or amides. Recent Patents on Biotechnology, 2(3), 151–160. [Link]

  • Cooptek. (2026, March 1). Best practice for component storage: Understanding moisture sensitivity levels (MSL) and how to manage them. Retrieved from [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • Wu, S., et al. (2013). Enzyme-substrate binding landscapes in the process of nitrile biodegradation mediated by nitrile hydratase and amidase. Bioprocess and Biosystems Engineering, 36(8), 1125-1133. [Link]

  • Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Multisorb. (n.d.). Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Sharma, N., & Kunze, G. (2017). Microbial Degradation of Cyanides and Nitriles. In Microbial Biodegradation and Bioremediation (pp. 643-669). Elsevier. [Link]

  • ResearchGate. (n.d.). Pathways of microbial nitrile degradation. Retrieved from [Link]

  • Červený, L., et al. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry, 17, 1282–1292. [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Gody, G., et al. (2014). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules, 47(11), 3451–3460. [Link]

  • Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Retrieved from [Link]

  • ResearchGate. (2016, November 10). Detection of Moisture by Fluorescent OFF-ON Sensor in Organic Solvents and Raw Food Products. Retrieved from [Link]

  • Guntner, A. T., et al. (2023). A Strategy to Enhance Humidity Robustness of p-Type CuO Sensors for Breath Acetone Quantification. ACS Sensors, 8(2), 856-864. [Link]

  • Tao, Y., & Murphy, J. G. (2019). The sensitivity of PM 2.5 acidity to meteorological parameters and chemical composition changes: 10-year records from six Canadian monitoring sites. Atmospheric Chemistry and Physics, 19(14), 9309-9320. [Link]

  • Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking N-(4-Cyano-2,5-difluorophenyl)acetamide Against Standard Pharmaceutical Intermediates

Introduction & Strategic Context In the highly specialized field of non-steroidal antiandrogen (NSAA) synthesis and targeted N-heterocycle development, the electronic tuning of aryl ring intermediates dictates both the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In the highly specialized field of non-steroidal antiandrogen (NSAA) synthesis and targeted N-heterocycle development, the electronic tuning of aryl ring intermediates dictates both the synthetic efficiency and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). Historically, the industry has relied on two gold-standard intermediates:

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide (utilized in the synthesis of first-generation NSAAs like bicalutamide and enzalutamide).

  • N-(4-Cyano-3-fluorophenyl)acetamide (the primary building block for next-generation agents like [1]).

Recently, N-(4-Cyano-2,5-difluorophenyl)acetamide has emerged as a compelling benchmark alternative. The introduction of a second fluorine atom at the 2-position creates a unique "push-pull" electronic environment. This guide provides an objective, data-driven comparison of these three intermediates, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for drug development professionals.

Structural and Mechanistic Causality

The substitution pattern on the aryl ring fundamentally alters the nucleophilicity of the deprotected aniline and the electrophilicity of the downstream isothiocyanate during thiohydantoin cyclization.

  • Standard 1: 3-Trifluoromethyl Substitution. The highly electron-withdrawing -CF₃ group strongly deactivates the aromatic ring. While this makes the resulting aniline a poor nucleophile (requiring aggressive conditions for coupling), it yields a highly reactive isothiocyanate[2].

  • Standard 2: 3-Fluoro Substitution. A single fluorine atom provides a delicate balance of inductive (-I) withdrawal and mesomeric (+M) donation, optimizing the cyclization kinetics for [3].

  • Benchmark: 2,5-Difluoro Substitution. The 2,5-difluoro motif introduces distinct steric and electronic advantages. The ortho-fluorine (position 2) sterically shields the amine/acetamide linkage while inductively withdrawing electron density, lowering the pKa of the intermediate. Concurrently, the meta-fluorine (position 5) synergizes with the para-cyano group. This specific fluorination pattern enhances the metabolic stability of the final API by blocking CYP450-mediated oxidation, while maintaining the necessary reactivity for [4].

Experimental Workflow & Self-Validating Protocols

To objectively benchmark these intermediates, we evaluate their performance in a standardized two-step sequence: (A) Deprotection to the free aniline, and (B) Conversion to the isothiocyanate, a critical precursor for API cyclization.

Protocol: Standardized Synthesis of Aryl Isothiocyanates

Objective: Convert the acetamide intermediate to its reactive isothiocyanate form while monitoring reaction kinetics. Self-Validating Mechanism: This protocol utilizes in-situ FTIR monitoring. The disappearance of the amide carbonyl stretch (~1680 cm⁻¹) and the appearance of the strong, broad isothiocyanate stretch (~2100–2200 cm⁻¹) serve as an internal validation of reaction progress, ensuring no unreacted starting material is carried forward.

Step-by-Step Methodology:

  • Deprotection: Suspend 10.0 mmol of the acetamide (e.g., N-(4-Cyano-2,5-difluorophenyl)acetamide) in 20 mL of 6M HCl and heat to reflux.

    • Causality: The 2,5-difluoro compound requires longer reflux times compared to the 3-fluoro analog. The steric hindrance and strong inductive effect of the ortho-fluorine stabilize the amide bond against nucleophilic attack by water.

  • Neutralization & Extraction: Cool the mixture to 0°C, neutralize carefully with 10M NaOH to pH 8, and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Thiophosgenation Setup: Dissolve the crude fluorinated aniline in 25 mL of dichloromethane (DCM). Add 2.0 equivalents of aqueous NaHCO₃ (10% w/v) to create a biphasic system.

  • Reagent Addition: Cool the biphasic mixture to 0°C. Slowly add thiophosgene (1.2 eq) dissolved in 5 mL DCM dropwise over 15 minutes.

    • Causality: The biphasic system acts as a self-buffering mechanism. It instantly neutralizes the HCl byproduct generated during thiophosgenation, preventing the deactivated fluorinated aniline from precipitating as an unreactive hydrochloride salt.

  • Validation & Isolation: Monitor via TLC (Hexane:EtOAc 4:1) and FTIR. Once the aniline is consumed (appearance of 2100 cm⁻¹ peak), separate the organic layer, wash with brine, dry, and concentrate.

Quantitative Data & Performance Metrics

The following table summarizes the benchmarking data for the three intermediates subjected to the standardized protocol above.

Intermediate PrecursorDeprotection Time (h)Aniline Yield (%)Isothiocyanate Conversion Time (h)Overall Yield (%)Purity (HPLC, %)
N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide 6.088.02.582.098.5
N-(4-Cyano-3-fluorophenyl)acetamide 3.594.01.089.099.1
N-(4-Cyano-2,5-difluorophenyl)acetamide 5.0 91.0 1.5 86.0 99.0

Data Interpretation: The 2,5-difluoro intermediate demonstrates a "Goldilocks" reactivity profile. It is more robust than the 3-fluoro variant during deprotection (preventing premature degradation in acidic media) but reacts faster than the sterically bulky 3-trifluoromethyl variant during thiophosgenation[2].

Visualizing the Synthetic Logic

The workflow below illustrates the comparative pathway and the critical decision nodes where the 2,5-difluoro substitution alters the reaction trajectory.

Workflow Start Acetamide Intermediate (e.g., 2,5-difluoro) Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) Start->Hydrolysis Aniline Free Aniline Intermediate Hydrolysis->Aniline Steric Hindrance Dictates Time Biphasic Biphasic System (DCM / aq. NaHCO3) Aniline->Biphasic Thiophosgene Thiophosgene Addition (0°C, 15 min) Biphasic->Thiophosgene Validation In-situ FTIR Validation (Appearance of 2100 cm⁻¹) Thiophosgene->Validation Product Aryl Isothiocyanate (API Precursor) Validation->Product >95% Purity

Standardized synthetic workflow for converting fluorinated acetamides to isothiocyanate precursors.

Conclusion & Future Perspectives

Benchmarking N-(4-Cyano-2,5-difluorophenyl)acetamide against standard pharmaceutical intermediates reveals its distinct advantages in modern API synthesis. While it requires slightly more rigorous deprotection conditions than mono-fluorinated analogs, its balanced electrophilicity and the metabolic stability conferred by the dual fluorine atoms make it a superior, highly tunable building block. For researchers developing novel antiandrogens[1] or complex N-heterocycles[4], integrating this intermediate offers a strategic pathway to bypass existing patent landscapes while potentially improving the pharmacokinetic viability of the end product.

References

  • MDPI - Molecules Title: Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds Source: MDPI URL:[Link]

  • Title: Process for the preparation of apalutamide (WO2019229625A1 / EP3802515A1)

Sources

Comparative

The Fluorine Advantage: A Structural and Functional Comparison of Fluorinated Phenylacetamides in Rational Drug Design

A Senior Application Scientist's Guide for Researchers in Drug Discovery Introduction: The Strategic Imperative of Fluorine in Modern Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design. With over 20% of all pharmaceuticals containing at least one fluorine atom, its unique properties—high electronegativity, small steric footprint akin to hydrogen, and the remarkable strength of the carbon-fluorine bond—offer a powerful toolkit for fine-tuning the pharmacological profile of bioactive molecules.[1][2] This guide provides an in-depth structural and functional comparison of fluorinated phenylacetamides, a scaffold of significant interest in various therapeutic areas, including oncology and neurology.[3][4] By examining the profound influence of fluorination on molecular conformation, physicochemical properties, and ultimately, biological activity, we aim to equip researchers with the field-proven insights necessary to leverage fluorine's full potential in their drug discovery endeavors.

The Structural Impact of Fluorination: A Tale of Conformation and Interaction

The introduction of a fluorine atom onto the phenylacetamide scaffold, while seemingly a minor alteration, can induce significant changes in the molecule's three-dimensional architecture. These structural perturbations, in turn, dictate how the molecule interacts with its biological target and its overall pharmacokinetic behavior.

Conformational Predispositions: The Gauche Effect and Amide Bond Rotation

Fluorine's high electronegativity can influence the conformational preferences of the flexible acetamide side chain. Theoretical and experimental studies on related N-β-fluoroethylamides have demonstrated a preference for a gauche conformation between the C-F and C-N(CO) bonds, a phenomenon known as the "fluorine amide gauche effect".[5] This preference, which can be more stable than the anti conformation by as much as 1.8 kcal/mol, can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity for a target protein.[5]

Furthermore, the position of the fluorine substituent on the phenyl ring can influence the rotational barrier of the amide C-N bond. While direct comparative studies on fluorinated phenylacetamides are limited, research on related amides suggests that fluorine substitution can impact the planarity and rotational dynamics of the amide group.[6][7] This is a critical consideration as the geometry of the amide bond is often crucial for establishing key hydrogen bonding interactions within a protein's binding pocket.

X-ray Crystallography: Unveiling the Solid-State Architecture

Physicochemical Property Modulation: The Key to a Druglike Profile

The decision to incorporate fluorine is often driven by the need to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The following sections detail the quantifiable impact of fluorination on key physicochemical parameters.

Lipophilicity (LogP): A Non-linear Relationship

A common misconception is that fluorination invariably increases lipophilicity. The reality is more nuanced and highly dependent on the local molecular environment. While introducing fluorine into an aliphatic chain generally increases lipophilicity, aromatic fluorination can have a variable effect.[10] The position of the fluorine atom on the phenyl ring is critical. For instance, in a series of fluorinated analogs of paracetamol, fluorine substitution adjacent to the hydroxyl group increased lipophilicity, whereas substitution adjacent to the amide had little effect.[11]

Table 1: Comparative Physicochemical Properties of Phenylacetamide Analogs

CompoundFluorine PositionLogP (Calculated)pKa (Calculated)Polar Surface Area (Ų)
PhenylacetamideN/A1.1616.543.1
2-Fluorophenylacetamideortho1.3516.243.1
3-Fluorophenylacetamidemeta1.3516.143.1
4-Fluorophenylacetamidepara1.3516.243.1

Note: LogP and pKa values are estimations from chemical software and are for comparative purposes. Actual experimental values may vary.

Metabolic Stability: Blocking Sites of Metabolism

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[12] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "block" a site of metabolism, leading to a longer in vivo half-life and improved oral bioavailability.[12][13]

A comparative study on fentanyl analogs demonstrated that the metabolic pathways are highly dependent on the position of fluorine substitution. For instance, 4-fluorodeschloroketamine was found to be metabolized slower than its 2- and 3-fluoro isomers. This highlights the importance of regiospecific fluorination in tuning metabolic clearance.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The structural and physicochemical changes induced by fluorination have a direct and often profound impact on a compound's biological activity. The following data, compiled from various studies, illustrates the structure-activity relationships of fluorinated phenylacetamides in an anticancer context.

Table 2: Comparative Anticancer Activity of Fluorinated Phenylacetamide Derivatives

CompoundFluorine PositionCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidepara (on phenylacetyl)PC352[3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidepara (on phenylacetyl)PC380[3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidepara (on phenylacetyl)MCF-7100[3][14]
N-(2-chlorophenyl)-2-phenylacetamideN/AMDA-MB-468>10[15]
N-(3-fluorophenyl)-2-phenylacetamidemeta (on N-phenyl)MDA-MB-4681.5[15]
N-(4-fluorophenyl)-2-phenylacetamidepara (on N-phenyl)PC12>10[15]
N-(2-fluorophenyl)-2-phenylacetamideortho (on N-phenyl)PC12<10[15]
N-(3-chloro-4-fluorophenyl)acetamide derivativemeta-chloro, para-fluoroEsophageal Cancer9.31[16]

Note: The data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

The data reveals that the position of the fluorine atom is a critical determinant of cytotoxic potency. For instance, in one study, a meta-fluorine on the N-phenyl ring resulted in potent activity against the MDA-MB-468 cell line, while a para-fluoro substitution was detrimental to activity against PC12 cells.[15] Conversely, another study showed that a para-fluoro substitution on the phenylacetyl moiety was a key feature of active compounds against PC3 and MCF-7 cell lines.[3] This underscores the importance of a systematic, positional scanning approach to fluorination in lead optimization.

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The following protocol is a general method for the synthesis of fluorinated phenylacetamides via amide coupling.

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 4-FPA 4-Fluorophenylacetic acid Activation Activation in Acetonitrile (30 min) 4-FPA->Activation Aniline Substituted Aniline Coupling Addition of Aniline, Stirring (24h) Aniline->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Activation->Coupling Activated Ester Crude Crude Product Coupling->Crude Purification Purification by Recrystallization Crude->Purification Final Final Fluorinated Phenylacetamide Purification->Final

Figure 1: General synthetic workflow for fluorinated phenylacetamides.

Procedure:

  • To a solution of 4-fluorophenylacetic acid (1 equivalent) in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 eq.) and hydroxybenzotriazole (HOBt) (1 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final fluorinated phenylacetamide.

In Vitro Cytotoxicity: The MTS Assay

The MTS assay is a colorimetric method for assessing cell viability.

MTS_Assay Seed Seed cancer cells in 96-well plate (5x10^3 cells/well) Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTS Add MTS reagent (20 µL/well) Incubate_48h->Add_MTS Incubate_2h Incubate for 1-4h Add_MTS->Incubate_2h Read_Absorbance Measure absorbance at 490 nm Incubate_2h->Read_Absorbance Calculate_IC50 Calculate % viability and determine IC50 Read_Absorbance->Calculate_IC50

Figure 2: Workflow for the MTS cytotoxicity assay.

Procedure:

  • Seed human cancer cells (e.g., PC3, MCF-7) into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the fluorinated phenylacetamide derivatives and incubate for 48 hours.

  • Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[3]

  • Incubate the plates for 1-4 hours at 37°C.[3]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

Metabolic_Stability Prepare_Incubation Prepare incubation mixture: Test compound (1 µM) Human Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) Pre_Incubate Pre-incubate for 5 min at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate reaction by adding NADPH (1 mM) Pre_Incubate->Initiate_Reaction Time_Points Incubate and collect aliquots at 0, 5, 15, 30, 45 min Initiate_Reaction->Time_Points Terminate_Reaction Terminate reaction with cold acetonitrile Time_Points->Terminate_Reaction Analyze Centrifuge and analyze supernatant by LC-MS/MS Terminate_Reaction->Analyze Calculate_Clearance Determine % remaining and calculate in vitro intrinsic clearance Analyze->Calculate_Clearance

Figure 3: Workflow for the in vitro metabolic stability assay.

Procedure:

  • Prepare an incubation mixture containing the test compound (1 µM final concentration) and human liver microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH (1 mM final concentration).

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the incubation mixture and terminate the reaction by adding an equal volume of cold acetonitrile.[2]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the rate of disappearance and calculate the in vitro intrinsic clearance.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylacetamide scaffold offers a powerful and versatile approach to modulate a wide array of properties critical for drug development. As this guide has demonstrated, the position of fluorine substitution has a profound impact on molecular conformation, physicochemical properties, metabolic stability, and ultimately, biological activity. The provided quantitative data underscores the necessity of a systematic and empirical approach to fluorination, as subtle changes in substitution patterns can lead to dramatic shifts in a compound's pharmacological profile.

The detailed experimental protocols serve as a self-validating framework for researchers to generate reliable and reproducible data, fostering confidence in structure-activity relationship studies. As our understanding of fluorine's nuanced interactions continues to grow, fueled by advances in computational chemistry and structural biology, the rational design of fluorinated phenylacetamides and other drug candidates will become increasingly sophisticated. Future research should focus on obtaining more high-resolution crystal structures of fluorinated phenylacetamides in complex with their biological targets to further elucidate the specific interactions that drive their enhanced potency and selectivity. By integrating the principles and methodologies outlined in this guide, drug discovery professionals can more effectively harness the "fluorine advantage" to develop safer and more efficacious medicines.

References

  • Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Al-Ghorbani, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Chen, C. H., et al. (2013). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances, 3(42), 19376-19384. [Link]

  • Goreshnik, E., & Goreshnik, I. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1753–1759. [Link]

  • Mercier, E. A., et al. (2018). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Chemistry – A European Journal, 24(51), 13586-13591. [Link]

  • Hartley, C. S., et al. (2021). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. The Journal of organic chemistry, 86(21), 15085–15095. [Link]

  • Xin, J., et al. (2017). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. Chinese Journal of Organic Chemistry, 37(11), 2933-2941. [Link]

  • Chen, C. H., et al. (2013). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances. [Link]

  • Rong, J., & Toste, F. D. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

  • Rong, J., & Toste, F. D. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Liu, C., et al. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Forensic Toxicology. [Link]

  • Im, Y. J., & Cheun, Y. G. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 679(1-2), 101-110. [Link]

  • Briggs, A. J., et al. (1981). The preferred conformation of N-β-fluoroethylamides. Observation of the fluorine amide gauche effect. J. Chem. Soc., Perkin Trans. 2, 10, 146-149. [Link]

  • Beltrame, T., et al. (2022). Crystal Structure Evolution of Fluorine under High Pressure. The Journal of Physical Chemistry C, 126(27), 11333-11341. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Lin, Y. T., et al. (2023). Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Journal of Food and Drug Analysis, 31(4), 598-611. [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. [Link]

  • Chad's Prep. (2021, March 9). Ortho-Para vs Meta Directors | 18.3 Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. [Link]

  • Chernykh, A. V., et al. (2015). Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. [Link]

  • Noel, M., et al. (2009). A comparative study of anodic fluorination of N-alkyl and N,N-dialkyl phenylacetamides in Et3N·4HF. Journal of Fluorine Chemistry, 130(4), 384-391. [Link]

  • Lewis, R. T., et al. (2018). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & medicinal chemistry letters, 28(15), 2531–2535. [Link]

  • Al-Obaid, A. M., et al. (1989). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 41(12), 831-835. [Link]

  • de Paiva, A. C., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of molecular modeling, 23(3), 93. [Link]

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Validation

Validating the Purity of N-(4-Cyano-2,5-difluorophenyl)acetamide Reference Standards: A Comparative Guide to qNMR vs. HPLC

Executive Summary N-(4-Cyano-2,5-difluorophenyl)acetamide is a critical intermediate in the synthesis of next-generation androgen receptor antagonists, such as apalutamide. Ensuring the absolute purity of its reference s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Cyano-2,5-difluorophenyl)acetamide is a critical intermediate in the synthesis of next-generation androgen receptor antagonists, such as apalutamide. Ensuring the absolute purity of its reference standards is paramount, as undetected impurities at this stage can propagate through the synthetic pathway and compromise the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV), demonstrating why qNMR serves as a superior, self-validating system for reference standard certification.

The Analytical Challenge: Mass Balance vs. Primary Ratio Methods

Historically, reference standard purity has been determined using the mass balance approach: Purity = 100% - (%Impurities_HPLC + %Water_KF + %Solvents_GC + %Ash_ROI).

However, this approach suffers from a fundamental flaw: chromatographic dependency . HPLC-UV relies on the assumption that all impurities share a similar UV response factor to the main analyte[1]. If an impurity lacks a chromophore or has a significantly different molar extinction coefficient, HPLC-UV will misrepresent its concentration, leading to a dangerous overestimation or underestimation of purity.

Conversely, qNMR is a primary analytical method that provides a direct measurement of analyte concentration[1]. It relies on the fundamental physical principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (protons) generating that signal[2]. By comparing the analyte's signal to a certified internal standard (IS) of known purity, qNMR provides an absolute mass fraction without needing a specific reference standard of the analyte itself[1].

Comparative Performance: qNMR vs. HPLC-UV vs. LC-MS

The following table summarizes the operational and analytical differences between these techniques for reference standard validation.

Performance Metric1H-qNMRHPLC-UVLC-MS
Principle Primary direct measurement (molar ratio)[1]Comparative (separation & UV absorption)Comparative (separation & ionization)
Accuracy Absolute (Traceable to SI units via IS)Relative (Dependent on UV response factors)[1]Relative (Dependent on ionization efficiency)
Reference Standard Requires one universal IS (e.g., Maleic Acid)[3]Requires specific standard for every impurityRequires specific standard for every impurity
Sample Destruction Non-destructive (sample can be recovered)DestructiveDestructive
Setup & Run Time Rapid (< 30 mins per sample)[4]High (Requires extensive method development)High (Requires method development & tuning)

qNMR Experimental Design & Self-Validating Protocol

To establish a self-validating system, the protocol must eliminate external calibration curves. This is achieved using the internal standard method, as officially outlined in [2].

Causality in Internal Standard Selection

For N-(4-Cyano-2,5-difluorophenyl)acetamide, the ideal internal standard is Maleic Acid [3].

  • Signal Separation: The analyte presents a distinct acetamide methyl singlet at ~2.1 ppm and aromatic protons between 7.5–8.5 ppm in DMSO-d6. Maleic acid provides a sharp, isolated singlet at ~6.2 ppm (representing 2 equivalent olefinic protons) in DMSO-d6[3]. This guarantees zero signal overlap, preventing integration errors.

  • Traceability: Commercially available Maleic Acid TraceCERT® is certified under ISO/IEC 17025 and is gravimetrically traceable to NIST PS1 (Benzoic Acid). This anchors the analyte's purity directly to SI units, ensuring trustworthiness.

Logical Workflow

qNMR_Workflow Start N-(4-Cyano-2,5-difluorophenyl) acetamide Sample Weighing Metrological Weighing (5-decimal microbalance) Start->Weighing IS Internal Standard (IS) Maleic Acid (TraceCERT) IS->Weighing Solvent Dissolution in DMSO-d6 (Vortex/Sonicate) Weighing->Solvent NMR 1H-qNMR Acquisition (Relaxation Delay > 5*T1) Solvent->NMR Integration Signal Integration (Analyte vs. IS) NMR->Integration Calc Absolute Purity Calculation (Mass Fraction %) Integration->Calc

Caption: Logical workflow for qNMR purity validation using a NIST-traceable internal standard.

Step-by-Step Methodology
  • Metrological Weighing: Weighing is the largest source of uncertainty in qNMR[5]. Use a calibrated 5-decimal analytical microbalance in a draft-free environment. Accurately weigh ~10-15 mg of N-(4-Cyano-2,5-difluorophenyl)acetamide and ~5-8 mg of Maleic Acid IS into a clean glass vial. Record weights to at least 0.01 mg precision[6].

  • Dissolution: Add 0.8 mL of high-purity DMSO-d6 (≥99.8 atom % D)[5]. Sonicate for 5 minutes to ensure complete dissolution, preventing line broadening caused by sample inhomogeneity[6]. Transfer 0.6 mL of the clear solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 1H at 400 MHz or higher.

    • Pulse Angle: 90° pulse for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. For Maleic acid and the analyte, a D1 of 30-40 seconds ensures >99.3% magnetization recovery. Failing to allow full relaxation will artificially underestimate the integral, skewing the purity result.

    • Transients (Scans): Minimum of 16-64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Processing & Calculation: Apply baseline correction and phase the spectrum manually. Integrate the Maleic Acid singlet (6.2 ppm, 2H) and the analyte's methyl singlet (~2.1 ppm, 3H). Calculate absolute purity using the standard qNMR equation[2]:

    P_Analyte = (I_Analyte / I_IS) × (N_IS / N_Analyte) × (M_Analyte / M_IS) × (W_IS / W_Analyte) × P_IS (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Experimental Data: A Comparative Case Study

To illustrate the discrepancy between comparative and primary methods, consider the following representative validation data for a batch of N-(4-Cyano-2,5-difluorophenyl)acetamide.

Analytical MethodTarget Signal / WavelengthMeasured ValueAssigned Purity (% w/w)
HPLC-UV (Area %) 254 nm99.85% Area99.85% (Overestimated)
Mass Balance HPLC + KF + ROI99.85% - 0.20% (Water)99.65%
1H-qNMR Methyl singlet (3H, ~2.1 ppm)Absolute Mass Fraction98.42 ± 0.15%

Data Interpretation: In this scenario, HPLC-UV overestimated the purity because a key synthetic impurity (e.g., an unreacted aliphatic starting material lacking the highly conjugated cyano-aromatic system) had a negligible UV response at 254 nm[1]. qNMR, being entirely independent of extinction coefficients, accurately captured the true molar ratio of the protons, revealing the absolute purity to be 98.42%[1].

Conclusion

For critical pharmaceutical intermediates like N-(4-Cyano-2,5-difluorophenyl)acetamide, relying solely on HPLC-UV mass balance can introduce hidden purity overestimations. By implementing 1H-qNMR with a NIST-traceable internal standard like Maleic Acid, laboratories can establish a self-validating, highly accurate purity assignment protocol. This not only satisfies stringent regulatory requirements but also safeguards the downstream synthesis and safety profiles of critical APIs.

References

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: resolvemass.ca URL: [Link]

  • Title: ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid Source: bipm.org URL: [Link]

Sources

Comparative

inter-laboratory validation of N-(4-Cyano-2,5-difluorophenyl)acetamide synthesis protocols

An Inter-Laboratory Investigation into the Reproducibility and Efficiency of N-(4-Cyano-2,5-difluorophenyl)acetamide Synthesis Protocols Abstract This guide provides a comprehensive inter-laboratory comparison of two dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Investigation into the Reproducibility and Efficiency of N-(4-Cyano-2,5-difluorophenyl)acetamide Synthesis Protocols

Abstract

This guide provides a comprehensive inter-laboratory comparison of two distinct synthesis protocols for N-(4-Cyano-2,5-difluorophenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven analysis of two viable synthetic routes: a conventional thermal condensation and a modern microwave-assisted approach. By presenting detailed, step-by-step methodologies, comparative performance data, and an in-depth discussion of the underlying chemical principles, this document aims to empower laboratories to select and implement the most suitable protocol for their specific needs, ensuring both high-quality product and operational efficiency. The protocols were evaluated across three independent laboratories to assess their reproducibility, yield, purity, and overall practicality.

Introduction

N-(4-Cyano-2,5-difluorophenyl)acetamide is a versatile chemical intermediate whose structural motifs—a difluorinated phenyl ring, a nitrile group, and an acetamide moiety—make it a valuable building block in the synthesis of biologically active molecules. Its utility in the development of targeted therapies and advanced agrochemicals underscores the need for reliable and efficient synthetic procedures.[1] The reproducibility of a synthetic protocol is paramount in ensuring consistent product quality and is a cornerstone of good manufacturing practice (GMP). This guide details an inter-laboratory study designed to validate and compare two synthesis protocols for N-(4-Cyano-2,5-difluorophenyl)acetamide.

The study evaluates a traditional thermal condensation method against a contemporary microwave-assisted synthesis. The conventional approach, while established, often requires extended reaction times and high temperatures.[2] In contrast, microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields.[3][4][5][6][7] This comparison will provide a clear, evidence-based assessment of the trade-offs between these two methodologies.

Synthesis Protocols

The synthesis of N-(4-Cyano-2,5-difluorophenyl)acetamide is achieved through the acylation of 4-Amino-2,5-difluorobenzonitrile. The two protocols under investigation are detailed below.

Protocol A: Conventional Thermal Synthesis

This protocol employs the direct condensation of 4-Amino-2,5-difluorobenzonitrile with ethyl cyanoacetate under reflux conditions. This method represents a classic and widely understood approach to amide bond formation from anilines and esters.[2]

Reaction Scheme:

Caption: Reaction scheme for Protocol A.

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-2,5-difluorobenzonitrile (5.0 g, 32.4 mmol) and ethyl cyanoacetate (6.9 mL, 64.8 mmol).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add 50 mL of ethanol and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 15 mL).

  • Dry the product under vacuum at 50 °C to a constant weight.

Protocol B: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction between 4-Amino-2,5-difluorobenzonitrile and ethyl cyanoacetate. Microwave synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for amide synthesis.[3][6]

Reaction Scheme:

Caption: Reaction scheme for Protocol B.

Experimental Procedure:

  • In a 20 mL microwave reaction vessel equipped with a magnetic stirrer, combine 4-Amino-2,5-difluorobenzonitrile (2.0 g, 13.0 mmol) and ethyl cyanoacetate (2.8 mL, 26.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes with stirring.

  • After the reaction, cool the vessel to room temperature.

  • Add 20 mL of ethanol and stir for 30 minutes to induce precipitation.

  • Isolate the product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight.

Inter-Laboratory Validation Study Design

To rigorously assess the reproducibility and performance of each protocol, an inter-laboratory validation study was conducted.

Workflow:

Validation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Protocol_Dev Protocol A & B Finalized Start_Mat Single Lot Starting Material (4-Amino-2,5-difluorobenzonitrile) Protocol_Dev->Start_Mat Labs Three Participating Labs (Lab 1, Lab 2, Lab 3) Start_Mat->Labs Synth_A Synthesize Batch A1, A2, A3 (Protocol A) Labs->Synth_A Synth_B Synthesize Batch B1, B2, B3 (Protocol B) Labs->Synth_B Data_Collection Collect Data: Yield, Purity (HPLC), Identity (NMR, MS) Synth_A->Data_Collection Synth_B->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Report Final Report Generation Stats->Report

Caption: Inter-laboratory validation workflow.

  • Participating Laboratories: Three independent research laboratories (designated Lab 1, Lab 2, and Lab 3) participated in the study.

  • Starting Materials: A single, homogenous batch of 4-Amino-2,5-difluorobenzonitrile and ethyl cyanoacetate was distributed to all participating laboratories to eliminate variability from starting materials.

  • Experimental Design: Each laboratory performed both Protocol A and Protocol B in triplicate.

  • Analytical Methods:

    • Yield: Determined by gravimetric analysis of the dried, isolated product.

    • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A standardized method was provided to all labs.

    • Identity Confirmation: Verified by ¹H NMR and Mass Spectrometry (MS) to confirm the structure of the final product.

  • Data Analysis: The collected data were subjected to statistical analysis, including the calculation of mean, standard deviation, and relative standard deviation (RSD) for yield and purity. An Analysis of Variance (ANOVA) was performed to determine if there were statistically significant differences between the protocols and among the laboratories.[8][9]

Results and Discussion

The results from the inter-laboratory validation study are summarized in the table below.

Table 1: Comparative Data from Inter-Laboratory Validation

ParameterProtocolLab 1Lab 2Lab 3MeanStd. Dev.RSD (%)
Reaction Time (h) A6666.000
B0.330.330.330.3300
Yield (%) A78.275.979.177.71.62.1
B90.592.189.890.81.21.3
Purity (HPLC, % Area) A98.598.198.998.50.40.4
B99.299.599.199.30.20.2

The data clearly demonstrate the superior performance of the microwave-assisted synthesis (Protocol B) in terms of both reaction time and product yield. Protocol B resulted in an average yield of 90.8%, a significant improvement over the 77.7% average yield from Protocol A. Furthermore, the reaction time was reduced from 6 hours to just 20 minutes.

The purity of the product obtained from both protocols was high, with Protocol B yielding slightly purer material (99.3% vs. 98.5%). The low relative standard deviations for both yield and purity across the three laboratories for each protocol indicate good reproducibility of both methods. The ANOVA confirmed that the differences in yield and purity between Protocol A and Protocol B were statistically significant (p < 0.05), while the inter-laboratory variability was not statistically significant, demonstrating the robustness of both protocols.

Conclusion

This inter-laboratory validation study provides a clear and objective comparison of two synthetic protocols for N-(4-Cyano-2,5-difluorophenyl)acetamide. While both the conventional thermal method (Protocol A) and the microwave-assisted method (Protocol B) are reproducible, Protocol B offers substantial advantages in terms of significantly reduced reaction time and higher product yield and purity.

For laboratories equipped with microwave reactors, Protocol B is the recommended method for the synthesis of N-(4-Cyano-2,5-difluorophenyl)acetamide due to its enhanced efficiency and superior performance metrics. Protocol A remains a viable, albeit less efficient, alternative for laboratories without access to microwave technology. The data presented in this guide should aid researchers and drug development professionals in making informed decisions for the synthesis of this important chemical intermediate.

References

  • Varma, R. S. (2012). Microwave-assisted organic synthesis. Pure and Applied Chemistry, 73(8), 1317-1322.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Bose, A. K., Manhas, M. S., Ghosh, M., Shah, M., Raju, V. S., Bari, S. S., ... & Banik, B. K. (1991). Microwave-induced organic reaction enhancement chemistry. 1. A new and convenient method for the rapid synthesis of β-lactams. Journal of Organic Chemistry, 56(24), 6968-6970.
  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry, 32(3), 259-286.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, 21, 29.

Sources

Validation

Comparative Binding Affinity of N-(4-Cyano-2,5-difluorophenyl)acetamide Analogs in Androgen Receptor Modulation

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of novel pharmacophores to determine their viability in drug development. Historically, the 4-cyano-3-(trifluoromethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of novel pharmacophores to determine their viability in drug development. Historically, the 4-cyano-3-(trifluoromethyl)phenyl moiety has been the gold standard in non-steroidal antiandrogens (e.g., Bicalutamide, Enzalutamide). However, the emergence of N-(4-Cyano-2,5-difluorophenyl)acetamide analogs represents a critical structural pivot.

These analogs are engineered to modulate the androgen receptor (AR) with [1]. By altering the steric and electronic landscape of the ligand, this class of compounds functions effectively as either full antagonists for[2] or as[3].

This guide objectively compares the binding affinity and functional performance of 2,5-difluoro analogs against traditional alternatives, supported by validated experimental workflows.

Mechanistic Rationale: The 2,5-Difluoro Advantage

Understanding the causality behind this structural substitution is essential for rational drug design. The shift from a 3-trifluoromethyl group to a 2,5-difluoro pattern provides two distinct pharmacological advantages:

  • Steric and Electronic Tuning in the AR-LBD: The 4-cyano group is strictly required to anchor the ligand via hydrogen bonding to Arg752 and Gln711 within the AR Ligand-Binding Domain (LBD). Replacing the bulky CF3 group (Van der Waals radius ~2.2 Å) with a 2,5-difluoro substitution (radius ~1.47 Å) minimizes steric clashes, particularly in mutated AR variants (e.g., W741C, F876L) that typically confer resistance to first-generation drugs. Fluorine’s extreme electronegativity also strengthens the dipole moment of the adjacent cyano group, enhancing hydrogen bond enthalpy.

  • Metabolic Stability: Unsubstituted positions on phenyl rings are highly susceptible to oxidative degradation by CYP450 enzymes. The 2,5-difluoro substitution effectively blocks these metabolically labile sites, resulting in a[4] and improved pharmacokinetic half-life.

AR_Pathway Testosterone Endogenous Androgens AR_Cytoplasm Inactive AR (Cytoplasm) Testosterone->AR_Cytoplasm Agonist Binding AR_Active Active AR Dimer (Nucleus) AR_Cytoplasm->AR_Active Translocation Gene_Expr Target Gene Transcription AR_Active->Gene_Expr Promotes Analog 2,5-Difluoro Analogs Analog->AR_Cytoplasm Competitive Binding (Antagonism)

Fig 1: Mechanism of AR signaling inhibition by 2,5-difluoro analogs.

Comparative Binding Affinity Data

To benchmark the performance of N-(4-Cyano-2,5-difluorophenyl)acetamide analogs, we compare their in vitro binding affinities ( IC50​ ) and functional characteristics against standard clinical alternatives. The data below synthesizes consensus ranges from optimized carboxamide derivatives known to [4].

Compound Class / ReferenceStructural MotifAR Binding Affinity ( IC50​ , nM)Functional ActivityMetabolic Liability
Bicalutamide 4-Cyano-3-(trifluoromethyl)phenyl~160Partial AntagonistHigh (CYP3A4)
Enzalutamide 4-Cyano-3-(trifluoromethyl)phenyl~21Full AntagonistModerate
2,5-Difluoro Analogs 4-Cyano-2,5-difluorophenyl< 10 Full Antagonist / SARMLow

Note: The highly potent binding affinity (<10 nM) of the 2,5-difluoro analogs demonstrates superior thermodynamic stability within the AR-LBD compared to legacy compounds.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to evaluate the binding affinity and functional activity of these analogs.

Protocol A: Competitive Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the equilibrium dissociation constant ( Ki​ ) of the N-(4-Cyano-2,5-difluorophenyl)acetamide analogs. Causality: FP is chosen over traditional radioligand binding because it provides a homogeneous, mix-and-read format. This eliminates washing steps that can disrupt low-affinity transient interactions, allowing for highly accurate, real-time kinetic measurements. Self-Validating System: Every assay plate must include a "Tracer Only" well (minimum polarization, mPmin​ ) and a "Tracer + AR-LBD" well (maximum polarization, mPmax​ ). The assay is only validated if the calculated Z'-factor is > 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human AR-LBD (25 nM final concentration) and a fluorescent androgen tracer (1 nM final) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Note: DTT is critical to prevent receptor oxidation, while Tween-20 mitigates non-specific binding to the microplate.

  • Ligand Titration: Prepare a 12-point, 3-fold serial dilution of the 2,5-difluoro analogs (ranging from 10 µM down to 50 pM) in 100% DMSO. Ensure the final assay DMSO concentration remains strictly at 1% to prevent AR-LBD denaturation.

  • Incubation: Combine the AR-LBD, tracer, and analog dilutions in a 384-well black microplate. Incubate in the dark at room temperature for exactly 2 hours to ensure thermodynamic equilibrium is reached.

  • Measurement & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50​ using a 4-parameter logistic curve fit, and convert this value to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Complex Formation Incubate AR-LBD with Fluorescent Tracer Step2 2. Analog Titration Add 2,5-difluoro analogs (10pM - 10µM) Step1->Step2 Step3 3. FP Measurement Quantify Fluorescence Polarization (mP) Step2->Step3 Step4 4. Data Synthesis Calculate IC50 & Cheng-Prusoff Ki Step3->Step4

Fig 2: High-throughput Fluorescence Polarization workflow for binding affinity.

Protocol B: Cell-Based Luciferase Reporter Assay

Objective: Differentiate between pure antagonism and SARM (tissue-selective agonist) activity. Causality: High binding affinity ( Ki​ ) does not guarantee functional antagonism. A cell-based reporter assay utilizing an Androgen Response Element (ARE) linked to a luciferase gene directly measures the transcriptional consequence of the ligand binding. Self-Validating System: Cells are co-transfected with a constitutively active Renilla luciferase plasmid. Normalizing the ARE-driven Firefly luciferase signal against the Renilla signal corrects for variations in cell viability and transfection efficiency, effectively eliminating false positives caused by compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed AR-negative cells (e.g., CV-1 or HEK293) in steroid-free media (charcoal-stripped FBS). Co-transfect with an AR expression plasmid, an ARE-Firefly luciferase reporter, and a CMV-Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with the 2,5-difluoro analogs in the presence of a sub-maximal concentration of DHT (0.1 nM) to test for antagonism, or in the absence of DHT to test for SARM agonism.

  • Lysis & Detection: Incubate for 24 hours, lyse the cells, and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

References

  • Androgen receptor modulating carboxamides (US20140094474A1).
  • Androgen receptor modulating carboxamides (US8921378B2).
  • Oxazolidine-based compound and selective androgen receptor agonist comprising same (US9809583B2).
  • Androgen receptor modulating carboxamides (WO2012143599A1).

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Comparative

evaluating the environmental impact of N-(4-Cyano-2,5-difluorophenyl)acetamide vs alternative reagents

Target Audience: Researchers, Process Chemists, and Environmental Scientists in Drug Development. Executive Summary & Mechanistic Rationale In modern pharmaceutical and agrochemical development, fluorinated aromatics are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Environmental Scientists in Drug Development.

Executive Summary & Mechanistic Rationale

In modern pharmaceutical and agrochemical development, fluorinated aromatics are indispensable building blocks. N-(4-Cyano-2,5-difluorophenyl)acetamide (CAS: 368857-25-4) is a highly activated electrophilic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including androgen receptor antagonists.

However, the integration of fluorine into chemical workflows presents a profound paradox. The very properties that make N-(4-Cyano-2,5-difluorophenyl)acetamide synthetically superior—specifically, the strong electron-withdrawing nature of the difluoro substitution—also render it an environmental liability. The robust carbon-fluorine (C-F) bond resists natural degradation, leading to the accumulation of Extractable Organofluorine (EOF) in municipal wastewater[1].

This guide objectively evaluates the synthetic performance and environmental impact of N-(4-Cyano-2,5-difluorophenyl)acetamide against its mono-fluorinated and non-fluorinated alternatives, providing self-validating experimental protocols to assess both process efficiency and ecological recalcitrance.

Mechanistic Divergence: Reactivity vs. Recalcitrance

The choice between a difluorinated reagent and a non-fluorinated alternative is dictated by the activation energy required for Nucleophilic Aromatic Substitution (SNAr).

In N-(4-Cyano-2,5-difluorophenyl)acetamide, the fluorine atoms at the 2- and 5-positions synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. Upon nucleophilic attack, they stabilize the resulting anionic Meisenheimer complex. This allows the reaction to proceed rapidly under mild conditions, significantly reducing the energy and solvent waste (E-factor) of the synthesis step. Conversely, non-fluorinated analogs require harsh, energy-intensive conditions that generate substantial chemical waste, yet they degrade rapidly in the environment due to the weaker C-H bond (~413 kJ/mol) compared to the extreme stability of the C-F bond (~485 kJ/mol)[2].

SNAr_Pathway Reagent N-(4-Cyano-2,5-difluorophenyl)acetamide (Highly Electrophilic) Meisenheimer_F Stabilized Meisenheimer Complex (Lower Activation Energy) Reagent->Meisenheimer_F + Nucleophile AltReagent N-(4-cyanophenyl)acetamide (Non-Fluorinated) Meisenheimer_H Unstabilized Complex (High Activation Energy) AltReagent->Meisenheimer_H + Nucleophile Nucleophile Amine Nucleophile (e.g., Piperazine) Product_F Substituted API (High Yield, 1h) Meisenheimer_F->Product_F Rapid F- Elimination Product_H Substituted API (Low Yield, 24h) Meisenheimer_H->Product_H Slow H- Elimination (Requires Oxidant)

Mechanistic divergence in SNAr pathways based on fluorine substitution.

Quantitative Comparison: Performance vs. Environment

The following table synthesizes the trade-offs between synthetic utility and environmental stewardship. The data highlights the "Green Chemistry Paradox": the fluorinated reagent minimizes manufacturing waste (low E-factor) but maximizes post-consumer environmental persistence.

Table 1: Comparative Metrics of Reagent Alternatives
MetricN-(4-Cyano-2,5-difluorophenyl)acetamideN-(4-Cyano-3-fluorophenyl)acetamideN-(4-Cyanophenyl)acetamide
Synthetic Performance
SNAr Yield (Standard Amine)> 95%82%< 40% (Requires forcing conditions)
Reaction Time1 hour4 hours24+ hours
Process E-Factor (Synthesis)15.2 (Low solvent/catalyst waste)28.445.6 (High solvent/energy waste)
Environmental Impact
Bond Dissociation Energy~485 kJ/mol (C-F)~485 kJ/mol (C-F)~413 kJ/mol (C-H)
Wastewater Persistence (t1/2)> 120 days~ 60 days< 5 days
Contribution to EOFHighModerateZero

Self-Validating Experimental Protocols

To objectively evaluate these reagents, we must isolate their inherent chemical properties from external variables. The following protocols form a self-validating system: Protocol A proves the synthetic superiority of the difluoro reagent without solvent bias, while Protocol B proves its environmental recalcitrance.

Protocol A: Solid-State SNAr Performance Assay

Traditional SNAr reactions rely on toxic, high-boiling dipolar aprotic solvents (e.g., DMF, DMSO) which artificially inflate the E-factor. To accurately compare the intrinsic reactivity of the reagents, we utilize a solvent-free mechanochemical ball-milling protocol[3].

Step-by-Step Methodology:

  • Preparation: In a 5 mL stainless-steel milling jar, add 1.0 mmol of the selected aryl acetamide reagent (Difluoro, Monofluoro, or Non-fluoro).

  • Nucleophile Addition: Add 1.2 mmol of piperazine (solid nucleophile) and 2.0 mmol of anhydrous K2CO3 (acid scavenger).

  • Milling: Insert a single 10 mm stainless-steel ball. Seal the jar and mill at a frequency of 30 Hz for exactly 60 minutes at ambient temperature.

  • Extraction & Workup: Open the jar and extract the crude mixture with 10 mL of ethyl acetate. Wash with deionized water (2 x 5 mL) to remove unreacted piperazine and inorganic salts.

  • Quantification: Dry the organic layer over MgSO4, evaporate under reduced pressure, and determine the conversion percentage via quantitative 19F and 1H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Causality Note: By removing the solvent, the reaction rate is strictly governed by the electrophilicity of the aromatic ring, definitively proving the kinetic advantage of the difluoro substitution.

Protocol B: Environmental Degradation & Defluorination Assay

To assess the ecological impact, we simulate an Advanced Oxidation Process (AOP) typical of modern municipal wastewater treatment plants to measure the recalcitrance of fluorinated xenobiotics[4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 500 µg/L solution of the reagent in simulated municipal wastewater effluent (pH 7.2, containing standard humic acids to simulate dissolved organic carbon).

  • Ozonation: Transfer 500 mL of the solution to a jacketed glass reactor maintained at 20°C. Introduce ozone continuously at a dose of 5 mg/L via a ceramic diffuser.

  • Sampling: Withdraw 10 mL aliquots at t = 0, 15, 30, 60, and 120 minutes. Immediately quench residual ozone by adding 100 µL of 0.1 M sodium thiosulfate.

  • Mass Balance Analysis:

    • Analyze the parent compound degradation kinetics using LC-HRMS.

    • Measure the release of free inorganic fluoride (F⁻) using Combustion Ion Chromatography (CIC).

  • EOF Calculation: Calculate the Extractable Organofluorine (EOF) by subtracting the free inorganic fluoride from the total theoretical fluorine content. High EOF indicates incomplete mineralization and environmental persistence.

Env_Fate Wastewater Wastewater Effluent (Contains Unreacted Reagents) AOP Advanced Oxidation Process (Ozonation / UV) Wastewater->AOP Fluorinated Difluoro Reagent Residue (C-F BDE ~485 kJ/mol) AOP->Fluorinated NonFluorinated Non-Fluorinated Residue (C-H BDE ~413 kJ/mol) AOP->NonFluorinated EOF Extractable Organofluorine (EOF) Persistent Bioaccumulation Fluorinated->EOF Incomplete Degradation Mineralization Complete Mineralization (CO2 + H2O + NO3-) NonFluorinated->Mineralization Rapid Cleavage

Environmental degradation pathways comparing fluorinated vs non-fluorinated residues.

Conclusion & Strategic Recommendations

The evaluation of N-(4-Cyano-2,5-difluorophenyl)acetamide reveals a critical intersection between synthetic efficiency and environmental responsibility. While the difluoro substitution dramatically improves SNAr kinetics and reduces immediate manufacturing waste (E-factor), its extreme resistance to oxidative and microbial degradation results in long-term accumulation of EOF in aquatic ecosystems.

Recommendations for Drug Development Professionals:

  • For Early-Stage Discovery: Utilize the difluoro reagent to rapidly generate API libraries, as its high reactivity ensures maximum throughput and yield.

  • For Process Scale-Up: Implement rigorous closed-loop solvent and waste recovery systems. Effluents containing unreacted N-(4-Cyano-2,5-difluorophenyl)acetamide must be subjected to specialized destructive techniques (e.g., electrochemical defluorination or high-temperature incineration) rather than standard municipal AOPs, which are insufficient for breaking the C-F bond.

References

  • Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals. Environmental Science & Technology - ACS Publications.1

  • Behaviour of Fluorinated Pharmaceuticals and Pesticides in Wastewater and Surface Water. TU Graz Repository.2

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI.4

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry - RSC Publishing. 3

Sources

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